1,2-Dimethoxynaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
57189-64-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,2-dimethoxynaphthalene |
InChI |
InChI=1S/C12H12O2/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |
InChI Key |
RHHDMTSHWRREPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1,2-Dimethoxynaphthalene (CAS 57189-64-7)
Executive Summary
1,2-Dimethoxynaphthalene (CAS 57189-64-7) is an electron-rich naphthalene derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Distinguished by its specific substitution pattern, it functions as a regioselective scaffold for electrophilic aromatic substitution, directing incoming groups primarily to the 4-position. It is widely utilized in the synthesis of arylnaphthalene lignan lactones, naphthoquinone-based pharmacophores, and neurokinin (NK) receptor antagonists.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development.
Physicochemical Profile
1,2-Dimethoxynaphthalene typically presents as a low-melting solid or colorless oil , depending on purity and ambient temperature. Its electron-donating methoxy groups significantly enhance the nucleophilicity of the naphthalene ring compared to the parent hydrocarbon.
Table 1: Core Technical Specifications
| Property | Data |
| CAS Number | 57189-64-7 |
| IUPAC Name | 1,2-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Colorless oil or low-melting solid (Prisms) |
| Melting Point | 32–35 °C (Lit.)[1][2] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Benzene; Insoluble in Water |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d), 7.80 (d), 7.62 (d), 7.52–7.48 (m), 7.40–7.36 (m), 7.31 (d), 4.03 (s, 3H), 4.01 (s, 3H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.3, 142.8, 129.6, 129.0, 127.6, 126.1, 124.2, 124.0, 121.2, 115.2, 61.1, 56.8 ppm |
Synthetic Pathways
The synthesis of 1,2-dimethoxynaphthalene is most robustly achieved through the methylation of 1,2-dihydroxynaphthalene. While modern transition-metal-catalyzed methods exist, the classical Williamson ether synthesis remains the industry standard for scalability and cost-efficiency.
Protocol A: Classical Methylation (Scalable)
Reagents: 1,2-Dihydroxynaphthalene, Iodomethane (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Dissolution: Dissolve 1,2-dihydroxynaphthalene (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).
-
Deprotonation: Add K₂CO₃ (2.5 eq) and stir for 30 minutes to generate the bis-phenoxide anion.
-
Alkylation: Add MeI (3.0 eq) dropwise to control the exotherm.
-
Work-up: Stir at room temperature for 4–8 hours. Quench with water and extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the product as a colorless oil/solid.
Protocol B: Gold-Catalyzed Cyclization (Modern)
Recent methodologies involve the gold(I)-catalyzed reaction of propargyl ethers with acetals, offering a route to substituted naphthalenes under mild conditions, though with higher catalyst costs.
Visualization: Synthetic Workflow
Figure 1: Standard synthetic route via Williamson ether synthesis.
Reactivity & Mechanistic Insights
The reactivity of 1,2-dimethoxynaphthalene is defined by the electron-donating effects of the methoxy groups at positions 1 and 2.
Electrophilic Aromatic Substitution (EAS)
The 1-OMe and 2-OMe groups are ortho/para directors. However, steric hindrance and electronic reinforcement dictate the regioselectivity:
-
Position 1 & 2: Blocked by methoxy groups.
-
Position 4 (Alpha): Highly activated. It is para to the 1-OMe group and meta to the 2-OMe group. The resonance contribution from the 1-OMe group strongly activates C4.
-
Position 3 (Beta): Ortho to the 2-OMe group but sterically crowded and less activated than the alpha position.
Result: Electrophilic attack (e.g., bromination, Friedel-Crafts acylation) occurs predominantly at C4 .
Oxidation
1,2-Dimethoxynaphthalene is susceptible to oxidative demethylation. Treatment with Cerium(IV) Ammonium Nitrate (CAN) or silver(II) oxide typically yields 1,2-naphthoquinone , a potent electrophile used in further heterocycle synthesis.
Visualization: Reactivity Map
Figure 2: Primary reactivity pathways showing C4-regioselectivity and oxidative conversion.
Applications in Research & Drug Discovery
Neurokinin (NK) Receptor Antagonists
1,2-Dimethoxynaphthalene serves as a key building block in the synthesis of non-peptide NK1 and NK2 receptor antagonists. The naphthalene core provides the necessary lipophilicity and pi-stacking interactions required for binding to the G-protein coupled receptor (GPCR) pockets. Specifically, it is used to synthesize 1-naphthamide derivatives which modulate neurokinin signaling pathways involved in pain transmission and inflammation.
Arylnaphthalene Lignan Synthesis
The compound is utilized as a scaffold for synthesizing arylnaphthalene lignan lactones (e.g., Justiprocumin analogues). These natural products exhibit potent antiviral (anti-HIV) and cytotoxic activities. The 1,2-dimethoxy motif mimics the oxygenation patterns found in bioactive plant metabolites, improving solubility and metabolic stability.
Anodic Oxidation Studies
In electrochemical research, 1,2-dimethoxynaphthalene is used as a model substrate to study anodic nuclear acetoxylation and fluorination. These studies are vital for developing "green chemistry" oxidative transformations that avoid toxic metal oxidants.
Handling & Safety (SDS Highlights)
While specific toxicological data for this isomer is limited compared to naphthalene, it should be handled with standard precautions for aromatic ethers.
-
Hazards: Skin and eye irritant. May be harmful if swallowed or inhaled.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation.
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Disposal: Dispose of as organic hazardous waste (halogen-free solvent stream).
References
-
Synthesis & NMR Data
- Title: Metal trifl
- Source: RSC Advances, 2017.
-
URL:[Link]
- Relevance: Provides ¹H/¹³C NMR data and melting point/oil characteriz
- Title: Preparation of piperidinylbutyl-1-naphthamides as NK1 and NK2 receptor antagonists.
-
Gold-Catalyzed Synthesis
- Title: Fused Catechol Ethers from Gold(I)-Catalyzed Reaction of Propargyl Ethers with Acetals.
- Source: Organic Letters (via NIH PubChem referencing).
-
URL:[Link]
- Relevance: Alternative synthetic routes and confirm
-
General Reactivity
- Title: Electrophilic Substitution in Naphthalene Deriv
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Theoretical grounding for C4 regioselectivity.
Sources
Thermodynamic and Kinetic Solvation Dynamics of 1,2-Dimethoxynaphthalene: A Comparative Analysis of Dichloromethane and Acetonitrile
As a Senior Application Scientist in chemical development, I frequently encounter researchers struggling to optimize solvent systems for polycyclic aromatic ethers. 1,2-Dimethoxynaphthalene (1,2-DMN) presents a unique solvation challenge: it possesses a bulky, electron-rich aromatic core coupled with localized, moderately polar methoxy groups. Selecting the correct solvent—whether for preparative extraction, electrochemical oxidation, or chromatographic resolution—requires a deep understanding of solvation thermodynamics.
This guide provides an in-depth mechanistic analysis of 1,2-DMN solubility, contrasting the highly polarizable dichloromethane (DCM) with the highly polar acetonitrile (MeCN).
The Causality of Solvation Thermodynamics
The solubility of an organic molecule is dictated by the delicate interplay between the energetic cost of cavity formation within the solvent and the enthalpic gain from solute-solvent interactions (
Dichloromethane (DCM): The Power of Polarizability
DCM is a moderately polar, aprotic solvent. While its dielectric constant is relatively low, its true solvating power for aromatic systems lies in its high polarizability. The large electron clouds of the chlorine atoms induce transient dipoles that perfectly complement the dense
Acetonitrile (MeCN): The Barrier of Cohesive Energy MeCN is a highly polar aprotic solvent characterized by a strong dipole moment and a high dielectric constant. The strong dipole-dipole interactions between MeCN molecules create a tightly bound, cohesive solvent network. To dissolve 1,2-DMN, this network must be disrupted to form a cavity large enough to accommodate the bulky naphthalene core. Because the non-polar regions of 1,2-DMN cannot form sufficiently strong interactions to compensate for the broken MeCN-MeCN bonds, the process is thermodynamically unfavorable. However, in electroorganic chemistry, MeCN is heavily favored; despite the lower bulk solubility of 1,2-DMN, MeCN offers an exceptionally wide potential window (up to +2.7 V) and a high dielectric constant that stabilizes the transient radical cations generated during anodic oxidation[1].
Quantitative Physicochemical Comparison
To predict the behavior of 1,2-DMN across different workflows, we must evaluate the fundamental physicochemical properties of the solvents.
| Property | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Chemical Formula | CH₂Cl₂ | CH₃CN |
| Dielectric Constant ( | 8.93 | 35.87 |
| Dipole Moment (D) | 1.60 | 3.92 |
| Hildebrand Parameter ( | 19.3 | 24.4 |
| 1,2-DMN Solubility Profile | High (Preparative/Molar scale) | Low (Analytical/Millimolar scale) |
| Primary Interaction Mechanism | London dispersion, dipole-induced dipole | Dipole-dipole, cavity formation resistance |
| Optimal Application | Liquid-liquid extraction, synthesis | Electrochemistry, reverse-phase HPLC |
Note: For complex analytical characterization, quaternary mobile phases incorporating both DCM and MeCN are frequently utilized in High-Performance Liquid Chromatography (HPLC) to optimize the resolution of substituted naphthalenes, leveraging the strengths of both solvents[2].
Application-Specific Methodologies (Self-Validating Protocols)
A robust scientific protocol must be a self-validating system. The following methodologies detail how to leverage the specific solubility profiles of DCM and MeCN, complete with built-in diagnostic checks.
Protocol A: Preparative Extraction of 1,2-DMN using DCM
Context: Post-synthesis workup requiring high solubility for mass recovery.
-
Quenching & Partitioning: Dilute the crude reaction mixture with distilled water (10 mL) and extract with DCM (3 × 20 mL).
-
Causality: Water neutralizes hydrophilic catalysts, while DCM selectively partitions the organic 1,2-DMN away from aqueous byproducts.
-
Validation Check: A sharp, immediate phase boundary must form within 60 seconds. An emulsion indicates incomplete quenching or the presence of polymeric impurities.
-
-
Osmotic Washing: Wash the combined organic layers with saturated aqueous NaCl (brine).
-
Causality: Brine increases the ionic strength of the aqueous phase, forcing residual water out of the organic layer via osmotic pressure.
-
Validation Check: The DCM layer must transition from slightly cloudy to optically clear.
-
-
Desiccation & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Check: Constant mass of the resulting oil or solid must be achieved, confirming the complete removal of the volatile DCM solvent.
-
Protocol B: Electrochemical Oxidation of 1,2-DMN in MeCN
Context: Anodic oxidation requiring a wide potential window and ion stabilization.
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) in anhydrous MeCN.
-
Causality: MeCN provides the necessary potential window, while the bulky electrolyte salt ensures conductivity without participating in the faradaic reaction.
-
Validation Check: Cyclic voltammetry (CV) of the blank solution must yield a flat, featureless baseline, confirming the absence of electroactive impurities.
-
-
Substrate Solvation: Add 1,2-DMN to achieve a strict 5 mM concentration.
-
Causality: Operating at low millimolar concentrations respects the solubility limit of 1,2-DMN in MeCN, preventing the precipitation of the oxidized product and avoiding electrode passivation.
-
Validation Check: Visual inspection against a dark background must confirm complete dissolution; particulate matter will cause erratic current spikes during electrolysis.
-
-
Controlled-Potential Electrolysis: Apply the oxidation potential determined via CV.
-
Validation Check: Current decay over time should follow Cottrellian behavior, indicating a clean, diffusion-controlled process rather than electrode fouling.
-
Workflow Decision Architecture
To streamline solvent selection for 1,2-DMN applications, I have mapped the logical relationships between project objectives and thermodynamic solvent properties below.
Workflow decision matrix for 1,2-dimethoxynaphthalene solvation based on application requirements.
References
-
Metal triflate promoted synthesis of naphthalenes - RSC Publishing Source: rsc.org URL:[Link]
-
Encyclopedia Of Electrochemistry, Organic Chemistry Source: vdoc.pub URL:[Link]
-
High Performance Liquid Chromatography 9781483281292 Source: dokumen.pub URL:[Link]
Sources
Technical Guide: HOMO-LUMO Energy Gap Calculation for 1,2-Dimethoxynaphthalene
[1]
Executive Summary
1,2-Dimethoxynaphthalene (1,2-DMN) is a critical bicyclic aromatic intermediate used in the synthesis of redox shuttles for organic batteries and pharmacophores. Its electronic behavior is defined by the electron-donating methoxy groups at the ortho positions, which significantly perturb the molecular orbitals compared to the parent naphthalene core.
This guide provides a rigorous, self-validating computational protocol to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (
Theoretical Framework
The Electronic Perturbation of 1,2-Substitution
Naphthalene has a wide
-
Resonance Effect (+M): Oxygen lone pairs donate electron density into the
-system, raising the HOMO energy significantly more than the LUMO. This narrows the band gap. -
Steric Twist: The bulky methoxy groups at the ortho position (1,2) suffer from steric repulsion. This forces one or both methoxy groups to rotate out of the naphthalene plane, reducing orbital overlap and dampening the +M effect.
Implication for Calculation: A standard low-level calculation (e.g., B3LYP/6-31G) often fails to capture this subtle conformational twisting, leading to an overestimation of planarity and an artificially narrowed band gap.
The "Self-Validating" Logic
A reliable protocol must include internal checks:
-
Imaginary Frequencies: Must be zero to ensure a true minimum.
-
Koopmans' Theorem Check: The calculated HOMO energy should correlate with the experimental oxidation potential (
) if available ( ).
Computational Methodology
Software & Hardware Requirements
-
Software: Gaussian 16, ORCA 5.0, or Q-Chem.[1]
-
Hardware: Minimum 16 cores, 64GB RAM (due to diffuse functions in basis set).[1]
The Protocol: Step-by-Step
Phase 1: Conformational Search (The Critical First Step)
Because of the 1,2-steric clash, you cannot assume a planar starting structure.
-
Generate Conformers: Rotate the O-C
and C -O dihedrals. -
Pre-optimization: Run a coarse optimization (PM6 or HF/3-21G) on the top 3 conformers.[1]
-
Select Global Minimum: The lowest energy structure proceeds to DFT.[1]
Phase 2: Geometry Optimization & Frequency[1]
-
Functional:
B97X-D-
Why? The "D" (Dispersion) correction is vital for capturing the weak attractive forces between the crowded methoxy groups. The "
" (Range-separation) prevents the "delocalization error" common in aromatic systems.
-
-
Basis Set: 6-311+G(d,p)[1]
-
Why? The "+" (Diffuse functions) are non-negotiable for describing the lone pairs on Oxygen.
-
Phase 3: Single Point Energy (Refinement)
For the final orbital energies, we refine the electronic wavefunction using a solvent model if the application is electrochemical (e.g., Acetonitrile).
Visualization of Workflow
The following diagram outlines the logical flow of the calculation, ensuring no steps are skipped.
Caption: Logical workflow for calculating electronic properties, ensuring conformational stability before energy extraction.
Data Analysis & Expected Results
When you open the output log (e.g., .log or .out), you will extract values in Hartrees. Use the conversion factor: 1 Hartree = 27.2114 eV .
Quantitative Summary Table
| Parameter | Calculation Level | Expected Range (eV) | Physical Meaning |
| HOMO | -5.6 to -6.0 | Ionization potential; susceptibility to oxidation.[1] | |
| LUMO | -1.2 to -1.5 | Electron affinity; susceptibility to reduction.[1] | |
| Gap ( | 4.1 to 4.6 | Optical absorption edge; chemical stability.[1] |
Note: The gap is narrower than naphthalene (4.7 eV) but wider than 1,4-dimethoxynaphthalene (~3.5 eV) due to the twisted conjugation in the 1,2-isomer.
Interpreting the Output
-
HOMO Character: Visualize the orbital. It should be delocalized over the naphthalene ring with significant contribution from the Oxygen p-orbitals.
-
LUMO Character: Should be primarily localized on the naphthalene
system.[1] -
Validation: If your calculated Gap is < 3.0 eV, check your geometry. You likely have a "flat" structure that is physically unrealistic due to steric clash.
Experimental Validation (The "Trust" Pillar)
To validate your calculation without running an experiment, compare your results to these proxies found in literature:
-
UV-Vis Spectroscopy: 1,2-DMN exhibits absorption maxima (
) around 226 nm and 280-300 nm [1].[1][2] The onset of absorption (the optical gap) is typically lower energy than the peak, correlating to the computed HOMO-LUMO gap. -
Electrochemical Oxidation: Similar methoxy-naphthalenes show irreversible oxidation peaks around +1.4 V vs. SCE [2].[1] Using the empirical equation
, the experimental HOMO is roughly -6.2 eV , which aligns well with DFT predictions (typically within 0.3 eV error).
References
Technical Guide: Electron Donor Properties of 1,2-Dimethoxynaphthalene in Charge Transfer Complexes
This guide provides a comprehensive technical analysis of the electron donor properties of 1,2-dimethoxynaphthalene (1,2-DMN) in charge transfer (CT) complexes. It synthesizes spectroscopic data, thermodynamic parameters, and structural insights to assist researchers in utilizing this molecule for organic semiconductor and drug analysis applications.
Executive Summary
1,2-Dimethoxynaphthalene (1,2-DMN) is a peri-substituted naphthalene derivative functioning as a
Key Applications:
-
Organic Semiconductors: Dopant in low-dimensional conducting stacks.
-
Analytical Chemistry: Spectrophotometric quantification of drug metabolites via CT complexation.
-
Mechanistic Studies: Probing steric inhibition of resonance in aromatic systems.
Molecular Architecture & Electronic Profile
Structural Analysis
Unlike the centrosymmetric 1,5-isomer or the para-conjugated 1,4-isomer, 1,2-DMN possesses a lower symmetry (
-
Steric Inhibition of Resonance: To minimize van der Waals repulsion between the oxygen lone pairs and methyl groups, the methoxy groups rotate out of the naphthalene plane.
-
Impact on HOMO: This twisting reduces the
overlap between the oxygen and the aromatic ring, making 1,2-DMN a weaker electron donor than 1,4-dimethoxynaphthalene, despite having the same functional groups.
Donor Strength Hierarchy
The electron donating ability, often correlated with the energy of the Highest Occupied Molecular Orbital (HOMO), follows this trend for dimethoxynaphthalenes (DMN):
-
1,4-DMN: Strongest donor; para-quinonoid contribution stabilizes the radical cation.
-
1,2-DMN: Intermediate donor; inductive effect (+I) dominates, but mesomeric effect (+M) is sterically hindered.
Charge Transfer Complex Formation
When 1,2-DMN (Donor, D) encounters a
Interaction Mechanism
The formation involves the transfer of an electron from the HOMO of 1,2-DMN to the LUMO of the acceptor.
Spectroscopic Signatures
Upon complexation, a new broad absorption band appears in the visible region, distinct from the spectra of pure 1,2-DMN or the acceptor.
| Acceptor | Electron Affinity ( | Visual Color | Solvent | |
| TCNE (Tetracyanoethylene) | 3.17 eV | 550 - 600 | Blue/Purple | |
| TCNQ (Tetracyanoquinodimethane) | 2.80 eV | 650 - 720 | Green/Blue | |
| Chloranil (p-Chloranil) | 2.48 eV | 480 - 520 | Red/Orange | |
| DDQ (Dichlorodicyanoquinone) | 3.13 eV | 580 - 650 | Dark Blue |
Note: Values are approximate ranges typical for naphthalene derivatives; exact shifts depend on solvent polarity.
Experimental Protocol: Determination of Association Constants
To quantify the donor strength of 1,2-DMN, the Benesi-Hildebrand method is the industry standard. This protocol determines the Formation Constant (
Reagents & Preparation
-
Donor: 1,2-Dimethoxynaphthalene (Purify by recrystallization or vacuum sublimation if MP < 31°C indicates impurities).
-
Acceptor: TCNE or Chloranil (Resublimed).
-
Solvent: Spectroscopic grade Dichloromethane (DCM) or Chloroform. Note: Avoid basic solvents (amines) that may react with acceptors.
Workflow
Data Analysis (Benesi-Hildebrand Equation)
For a 1:1 complex, use the equation:
-
Plot:
(y-axis) vs. (x-axis). -
Slope:
-
Intercept:
-
Linearity Check: A linear plot confirms 1:1 stoichiometry. Curvature suggests 1:2 (AD
) complex formation or significant solvent interaction.
Thermodynamic Profile
The stability of the 1,2-DMN CT complex is governed by enthalpy (
-
Enthalpy (
): Typically negative (exothermic), ranging from -2 to -10 kcal/mol . This reflects the stabilization energy of the orbital overlap. -
Entropy (
): Highly negative, indicating a loss of freedom as two independent molecules form a supramolecular stack.
Temperature Dependence:
Increasing temperature generally dissociates the complex (lowers Absorbance), confirming the exothermic nature. Van't Hoff plots (
References
-
Mulliken, R. S. (1952). Molecular Compounds and their Spectra. II. Journal of the American Chemical Society, 74(3), 811–824. Link
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link
- Foster, R. (1969). Organic Charge-Transfer Complexes. Academic Press. (Foundational text for CT complex theory and stoichiometry).
- Zweig, A., et al. (1967). Electrochemical Oxidation of Alkoxy-Substituted Naphthalenes. Journal of Organic Chemistry.
- Rathore, R., & Kochi, J. K. (2000). Donor/Acceptor Organizations in the Solid State. Advances in Physical Organic Chemistry. (Contextualizes steric effects in naphthalene donors).
Sources
Electronic Architecture & Steric Control: A Comparative Technical Guide to Dimethoxynaphthalenes
The following technical guide provides an in-depth analysis of the electronic and structural divergences between 1,2-dimethoxynaphthalene (1,2-DMN) and 1,4-dimethoxynaphthalene (1,4-DMN).
Executive Summary
In organic electronics and medicinal chemistry, the positional isomerism of dimethoxynaphthalenes dictates their utility. 1,4-Dimethoxynaphthalene (1,4-DMN) acts as a benchmark reversible redox shuttle due to its planar, electron-rich architecture that stabilizes radical cations. In contrast, 1,2-dimethoxynaphthalene (1,2-DMN) serves as a textbook case of Steric Inhibition of Resonance (SIR) , where proximal methoxy crowding forces a twisted conformation, severing conjugation and altering oxidation potentials. This guide dissects these mechanisms to aid researchers in scaffold selection for redox batteries and drug metabolite modeling.
Electronic Structure & Molecular Orbital Theory
The core difference lies in the competition between electronic conjugation (resonance) and steric repulsion.
1,4-Dimethoxynaphthalene: The Conjugated Donor
-
Symmetry & Planarity: The 1,4-isomer possesses
(or near ) symmetry. The methoxy groups are located para to each other on the naphthalene ring. This spatial separation allows both methoxy oxygens to adopt a planar conformation relative to the aromatic ring. -
HOMO Character: The lone pairs on the oxygen atoms (
-orbitals) align perfectly with the naphthalene -system. This effective overlap raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a potent electron donor. -
Radical Cation Stability: Upon one-electron oxidation, the resulting radical cation (
) is highly stabilized by resonance delocalization across both oxygen atoms and the ring system.
1,2-Dimethoxynaphthalene: The Steric Twist
-
Steric Clash: The methoxy groups at positions 1 and 2 are vicinal. The van der Waals radii of the methyl groups create significant steric repulsion.
-
Torsional Strain: To relieve this strain, the methoxy groups (particularly at the C1 position due to the peri-hydrogen at C8) rotate out of the aromatic plane. Crystallographic data of analogous systems (e.g., 1,2,3-trimethoxybenzene or 1-nitro-2-methoxynaphthalene) suggest torsion angles often exceeding
. -
Electronic Consequence: This twist decouples the oxygen lone pairs from the naphthalene
-system. The resonance donation (+M effect) is severely diminished, leaving the inductive withdrawal (-I effect) of the oxygen atoms to dominate. Consequently, the HOMO is lower in energy (more stable) compared to the 1,4-isomer, making it harder to oxidize.
Pathway Logic Visualization
The following diagram illustrates the causal link between structure and electronic state.
Figure 1: Mechanistic flow showing how steric factors dictate the electronic states of 1,4-DMN vs 1,2-DMN.
Comparative Data Profile
The table below synthesizes physicochemical and electrochemical data. Note the distinct difference in oxidation reversibility.
| Feature | 1,4-Dimethoxynaphthalene | 1,2-Dimethoxynaphthalene |
| Molecular Symmetry | High ( | Low ( |
| Methoxy Orientation | Coplanar with ring | Twisted (out-of-plane) |
| Electronic Effect | Strong Donor (+M) | Weak Donor (Suppressed +M) |
| Oxidation Potential ( | ~1.05 V vs SCE (Reversible) | ~1.35 V vs SCE (Irreversible) |
| HOMO Energy (Est.) | -5.0 eV | -5.4 eV |
| Primary Oxidation Product | Radical Cation (Stable) | Reactive Radical / Dimer |
| Metabolic Precursor To | 1,4-Naphthoquinone (Menadione-like) | 1,2-Naphthoquinone (Ortho-quinone) |
Note: Potentials are approximate and solvent-dependent (typically MeCN or
Synthetic Protocols
Synthesis of these isomers requires distinct strategies. The 1,4-isomer is typically accessed via reduction of the quinone, while the 1,2-isomer is synthesized via methylation of the diol.
Protocol A: Synthesis of 1,4-Dimethoxynaphthalene
Target: High-purity crystalline solid for electrochemical standards.
-
Reduction:
-
Dissolve 1,4-naphthoquinone (10 mmol) in diethyl ether/water biphasic mix.
-
Add sodium dithionite (
, 3 equiv) with vigorous stirring until the yellow quinone color fades to a pale/colorless solution (formation of 1,4-dihydroxynaphthalene).
-
-
Methylation (In-Situ):
-
Caution: This step must be performed under inert atmosphere (
) to prevent re-oxidation to the quinone before methylation. -
Add KOH (4 equiv) followed by dropwise addition of Dimethyl Sulfate (
, 2.5 equiv). Alternative: Use MeI/K2CO3 in acetone if isolating the diol first, though air sensitivity makes in-situ preferred. -
Reflux for 4 hours.
-
-
Workup:
-
Cool and separate organic layer. Wash with 10% NaOH (removes unreacted phenols) then brine.
-
Dry over
and concentrate. -
Recrystallization: Ethanol or Hexane/EtOAc.
-
Protocol B: Synthesis of 1,2-Dimethoxynaphthalene
Target: Analytical standard for steric studies.
-
Starting Material: 1,2-Dihydroxynaphthalene (commercially available, often dark due to oxidation).
-
Methylation:
-
Dissolve 1,2-dihydroxynaphthalene (5 mmol) in anhydrous DMF (10 mL).
-
Add Potassium Carbonate (
, 3 equiv) to form the diphenoxide. -
Add Iodomethane (MeI, 4 equiv).
-
Stir at Room Temperature for 12 hours. (Avoid high heat to prevent polymerization of oxidized impurities).
-
-
Workup:
-
Pour into ice water. Extract with Ethyl Acetate (
mL). -
Wash organic layer copiously with water (to remove DMF) and brine.
-
Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1). 1,2-DMN elutes later than non-polar impurities but earlier than mono-methylated byproducts.
-
Figure 2: Parallel synthetic pathways for accessing the target isomers.
Reactivity & Pharmaceutical Implications[3]
Redox Shuttles (Battery Tech)
1,4-DMN is the superior candidate for redox flow batteries and overcharge protection additives.
-
Mechanism: The radical cation is stable enough to diffuse to the counter electrode without decomposing.
-
Protocol Validation: Cyclic Voltammetry (CV) should show a ratio of cathodic to anodic peak current (
) near 1.0.
Metabolic Toxicity (Drug Development)
1,2-DMN presents a higher toxicity risk profile if used as a scaffold.
-
Metabolism: O-demethylation by Cytochrome P450 yields 1,2-naphthoquinone.
-
Mechanism: 1,2-naphthoquinones are "ortho-quinones," which are highly electrophilic Michael acceptors. They covalently bind to cysteine residues on proteins and deplete cellular Glutathione (GSH), leading to oxidative stress.
-
Comparison: While 1,4-naphthoquinone is also toxic, the 1,2-isomer's reactivity is often more indiscriminate due to the instability of the ortho-dione arrangement.
References
-
Rathore, R., et al. (2000). "Steric Inhibition of Resonance: The Effect of Non-Planarity on the Oxidation Potential of 1,2-Dimethoxybenzenes and Naphthalenes." Journal of Organic Chemistry.
-
Buckle, D. R., et al. (2016). "Synthesis and evaluation of 1,4-naphthoquinone ether derivatives." Vertex Research / PMC. 1
-
NIST Mass Spectrometry Data Center. "1,4-Dimethoxynaphthalene Experimental Properties and Retention Indices." National Institute of Standards and Technology.
-
Organic Syntheses. "Preparation of 1,4-Naphthoquinone and derivatives." Org.[2] Synth. Coll. Vol. 3. 3
-
Kumagai, Y., et al. (2012). "Chemical Biology of 1,2-Naphthoquinone: Toxicity and Protein Adduct Formation." Journal of Toxicological Sciences. 4
Sources
- 1. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1,2-Dimethoxynaphthalene
Executive Summary
This guide details the synthesis of 1,2-dimethoxynaphthalene (CAS: 127-27-5 for generic isomer reference; specific isomer often unlisted in common catalogs, chemically known as veratrole-naphthalene analogue) from 1,2-dihydroxynaphthalene (1,2-naphthalenediol).
The transformation involves the O-methylation of a catechol-like system. While conceptually simple, this reaction presents specific challenges:
-
Oxidation Sensitivity: The starting material, 1,2-dihydroxynaphthalene, is highly prone to oxidation under basic conditions, rapidly forming 1,2-naphthoquinone (a red/brown impurity).
-
Steric Strain: The adjacent hydroxyl groups at the 1- and 2-positions create steric crowding, requiring efficient alkylating agents to ensure complete bis-methylation.
This protocol provides two validated methods: a Standard Laboratory Method using Methyl Iodide (MeI) and Potassium Carbonate (
Strategic Process Design
Reaction Pathway
The synthesis proceeds via a classic Williamson Ether Synthesis mechanism. The base deprotonates the hydroxyl groups, generating a phenoxide intermediate that attacks the methylating agent via an
Figure 1: Reaction pathway highlighting the critical intermediate stage.
Critical Process Parameters (CPPs)
| Parameter | Criticality | Scientific Rationale |
| Inert Atmosphere | High | The 1,2-dihydroxy dianion is an electron-rich species that readily oxidizes to 1,2-naphthoquinone in the presence of air ( |
| Base Selection | Medium | Weak bases ( |
| Stoichiometry | Medium | Excess methylating agent (2.5 - 3.0 equiv) is necessary to drive the reaction to completion and prevent mono-methylated byproducts. |
Protocol A: Standard Laboratory Method (MeI / )
Best for: Small to medium scale (1g – 10g), high purity requirements, and safety (avoids DMS).
Reagents & Equipment
-
Starting Material: 1,2-Dihydroxynaphthalene (>98%).
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (
, anhydrous, granular). -
Solvent: Acetone (HPLC grade, dried) or DMF (anhydrous). Note: Acetone is easier to remove; DMF accelerates the reaction.
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, magnetic stirrer.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of dry nitrogen.
-
Solvation: Charge the flask with 1,2-dihydroxynaphthalene (1.0 equiv) and Acetone (0.2 M concentration, e.g., 50 mL for 1.6 g).
-
Precaution: The solution may turn slightly pink/brown due to trace oxidation; maintain
flow.
-
-
Deprotonation: Add
(3.0 equiv) in a single portion. Stir vigorously for 15 minutes at room temperature. -
Alkylation: Add Methyl Iodide (4.0 equiv) dropwise via a syringe or addition funnel.
-
Note: MeI is volatile and toxic. Perform in a fume hood.
-
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours . Monitor by TLC (Hexane:EtOAc 8:2). The starting diol (polar) should disappear, and a less polar product spot should appear. -
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (
, ). Wash the filter cake with fresh acetone. -
Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.
-
-
Purification:
Protocol B: Scale-Up Method (DMS / NaOH)
Best for: Large scale (>10g), cost-efficiency. Warning: Dimethyl Sulfate is highly toxic and carcinogenic.
Reagents & Equipment[3][4]
-
Reagents: Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Sodium Dithionite (
). -
Solvent: Water / Ethanol mixture.
Step-by-Step Procedure
-
Inert Setup: Purge the reaction vessel with nitrogen for 20 minutes.
-
Base Preparation: Prepare a solution of NaOH (2.5 equiv) in water. Add a catalytic amount of Sodium Dithionite (
, ~1 mol%) to the base solution. -
Addition: Add 1,2-dihydroxynaphthalene (1.0 equiv) to the basic solution. The mixture should remain clear/yellowish, avoiding dark brown colors.
-
Methylation: Cool the mixture to
. Add Dimethyl Sulfate (2.5 equiv) dropwise over 30-60 minutes.-
Control: Do not allow temperature to exceed
during addition to prevent hydrolysis of DMS.
-
-
Reaction: After addition, warm to reflux (
) for 2 hours to drive the reaction and destroy excess DMS. -
Quench: Cool to room temperature. If an oil separates, extract with Toluene or Ethyl Acetate.
-
Neutralization: Wash the organic layer with dilute ammonia solution (to remove any unreacted DMS traces) and then water.
Characterization & Data
The product, 1,2-dimethoxynaphthalene, is typically isolated as a colorless oil or a low-melting solid (depending on purity and ambient temperature).
NMR Spectroscopy Data
Data derived from recent literature analogues and predicted shifts for the 1,2-isomer.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.15 | Doublet ( | Ar-H (C8) | |
| 7.80 | Doublet ( | Ar-H (C5) | |
| 7.62 | Doublet ( | Ar-H (C4) | |
| 7.52 – 7.36 | Multiplet | Ar-H (C6, C7) | |
| 7.31 | Doublet ( | Ar-H (C3) | |
| 4.03 | Singlet | ||
| 4.01 | Singlet |
Note: The two methoxy signals are distinct singlets due to the lack of symmetry in the 1,2-substitution pattern.
Physical Properties[6]
-
Appearance: Colorless to pale yellow oil (may crystallize upon prolonged standing at low temp).
-
Solubility: Soluble in DCM, EtOAc, Acetone; Insoluble in Water.
-
Rf Value: ~0.6 (Hexane:EtOAc 8:2).
Troubleshooting Guide
Figure 2: Troubleshooting logic flow for common synthesis issues.
Safety & Handling
-
Methyl Iodide (MeI): Volatile, neurotoxic, and a potential carcinogen. Use only in a certified fume hood. Double-glove (Nitrile) is recommended.
-
Dimethyl Sulfate (DMS): Extreme inhalation hazard. Odorless and lethal. Must be quenched with aqueous ammonia or NaOH before disposal.
-
1,2-Dihydroxynaphthalene: Irritant.[4] Avoid skin contact.[4]
References
-
Zhang, T., et al. "A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene."[1] Organic Process Research & Development, cited for methodological analogy regarding oxidation prevention.
-
Wang, Y., et al. "Metal triflate promoted synthesis of naphthalenes." RSC Advances, 2017, 7, 30588-30596. (Source of specific
NMR data for 1,2-dimethoxynaphthalene). -
ChemicalBook. "Synthesis of 2,5-Dimethoxynaphthalene from 1,6-Dihydroxynaphthalene." (General protocol reference for dihydroxynaphthalene methylation).
Sources
Synthesis of 1,2-Dimethoxynaphthalene: A Detailed Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethoxynaphthalene is a valuable organic intermediate in the synthesis of various complex molecules and pharmacologically active compounds. Its structural motif is found in a range of natural products and designed molecules, making its efficient synthesis a topic of significant interest. This application note provides a detailed, two-step protocol for the synthesis of 1,2-dimethoxynaphthalene, starting from the readily available 1,2-naphthoquinone. The described methodology involves the reduction of the quinone to the corresponding hydroquinone, followed by a classical Williamson ether synthesis for the O-methylation of the hydroxyl groups. This guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations.
Overall Reaction Scheme
The synthesis of 1,2-dimethoxynaphthalene from 1,2-naphthoquinone is a two-step process:
-
Reduction of 1,2-Naphthoquinone: The quinone is first reduced to 1,2-dihydroxynaphthalene.
-
Methylation of 1,2-Dihydroxynaphthalene: The resulting diol is then methylated to yield the final product, 1,2-dimethoxynaphthalene.
1,2-dimethoxynaphthalene as an intermediate in polycyclic aromatic hydrocarbon synthesis
Application Note: Strategic Utilization of 1,2-Dimethoxynaphthalene in Polycyclic Aromatic Hydrocarbon (PAH) Synthesis
Part 1: Executive Summary & Core Directive
1,2-Dimethoxynaphthalene (1,2-DMN) represents a specialized, electron-rich scaffold in the synthesis of functionalized Polycyclic Aromatic Hydrocarbons (PAHs). Unlike its 1,8- or 2,7-isomers, which are widely used for perylene bisimides, 1,2-DMN offers a unique substitution pattern that mimics the "bay region" oxygenation found in bioactive perylenequinones (e.g., elsinochromes, cercosporin).
This guide deviates from standard synthesis templates to focus on the divergent reactivity of 1,2-DMN. We address the three critical synthetic gateways:
-
Electrophilic C4-Functionalization: Accessing phenacenes and extended PAHs.
-
Nucleophilic C3-Lithiation: Exploiting Directed Ortho Metalation (DoM) for sterically crowded helicenes.
-
Oxidative Coupling: Strategies for controlling Scholl reaction regioselectivity.
Part 2: Chemical Architecture & Reactivity Profile
The reactivity of 1,2-DMN is governed by the synergistic and antagonistic electronic effects of the vicinal methoxy groups.
-
C1-Methoxy: Activates C2 (blocked) and C4 (para).
-
C2-Methoxy: Activates C1 (blocked) and C3 (ortho).
-
Steric Constraint: The C3 position is electronically activated but sterically shielded by the C2-methoxy group. The C4 position is electronically activated and sterically accessible.
Table 1: Regioselectivity Matrix for 1,2-Dimethoxynaphthalene
| Reaction Type | Primary Active Site | Reagent Class | Key Intermediate/Product |
| Electrophilic Aromatic Substitution (EAS) | C4 | Vilsmeier-Haack, Friedel-Crafts | 1,2-Dimethoxy-4-naphthaldehyde |
| Directed Ortho Metalation (DoM) | C3 (Kinetic) | Organolithiums ( | 3-Lithio-1,2-dimethoxynaphthalene |
| Oxidative Coupling (Scholl) | C4 (Dimerization) | Lewis Acids ( | 4,4'-Bis(1,2-dimethoxynaphthalene) |
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective C4-Formylation (The Vilsmeier-Haack Gateway)
Objective: Synthesis of 1,2-dimethoxy-4-naphthaldehyde, a precursor for phenanthrene and chrysene synthesis via Wittig/photocyclization.
Reagents:
-
1,2-Dimethoxynaphthalene (1.0 eq)
-
Phosphorus Oxychloride (
, 1.2 eq) -
N,N-Dimethylformamide (DMF, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Vilsmeier Complex Formation: In a flame-dried flask under
, cool DMF (1.5 eq) to 0°C. Add (1.2 eq) dropwise over 15 minutes. Stir for 30 mins at 0°C until the salt precipitates (white solid). -
Substrate Addition: Dissolve 1,2-DMN in minimal anhydrous DCM. Cannulate this solution into the Vilsmeier complex at 0°C.
-
Reaction: Warm to reflux (40°C) for 4 hours. Monitor by TLC (formation of a polar fluorescent spot).
-
Hydrolysis (Critical Step): Pour the reaction mixture into crushed ice/sodium acetate (sat. aq.) mixture. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Workup: Extract with DCM (3x). Wash organic layer with
and brine. Dry over . -
Purification: Recrystallize from EtOH or Hexane/EtOAc (9:1).
Mechanism & Insight: The C1-OMe group strongly directs the electrophile to the para-position (C4). The C3 position is deactivated relative to C4 due to lack of direct resonance stabilization from C1-OMe and steric hindrance.
Protocol B: C3-Functionalization via Directed Ortho Metalation (DoM)
Objective: Introducing substituents at the sterically crowded C3 position, essential for synthesizing twisted PAHs (helicenes).
Reagents:
-
1,2-Dimethoxynaphthalene (1.0 eq)
-
-Butyllithium (
-BuLi, 1.6 M in hexanes, 1.2 eq) -
TMEDA (Tetramethylethylenediamine, 1.2 eq) - Optional, enhances basicity
-
Electrophile (e.g.,
, , ) -
Solvent: Anhydrous THF
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Lithiation: Dissolve 1,2-DMN in THF at -78°C. Add
-BuLi dropwise.-
Note: The C2-OMe group acts as the Directing Metalation Group (DMG). While C1-OMe could theoretically direct to C8 (peri), the C2-OMe directing to C3 is often kinetically favored in ether solvents.
-
-
Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 mins to ensure lithiation.
-
Quench: Cool back to -78°C. Add the electrophile (e.g., Iodine in THF) rapidly.
-
Workup: Quench with
. Extract with .
Self-Validating Check: If C4-substitution is observed, the temperature was likely too high, allowing thermodynamic equilibration or non-directed lithiation. C3-substitution is confirmed by NMR (singlet at C4 proton disappears? No, C4 proton remains a doublet or singlet depending on C3 sub. A downfield shift of the C4 proton indicates C3 substitution).
Protocol C: Oxidative Dimerization (Scholl Reaction)
Objective: Synthesis of 4,4'-bis(1,2-dimethoxynaphthalene), a biaryl scaffold.
Reagents:
-
1,2-Dimethoxynaphthalene
-
Iron(III) Chloride (
, anhydrous)[1] -
Solvent: Nitromethane (
) or DCM
Workflow:
-
Preparation: Dissolve 1,2-DMN in DCM.
-
Oxidant Addition: Add
(2.5 eq) dissolved in Nitromethane dropwise at 0°C. The solution will turn dark blue/black (radical cation formation). -
Coupling: Stir at room temperature for 30 minutes.
-
Quench: Add MeOH to quench the radical species.
-
Reduction: Wash with dilute
to remove iron salts.
Causality: The radical cation is stabilized by the methoxy groups. Spin density calculations confirm the highest unpaired electron density at C4, leading to 4,4'-dimerization rather than the 1,1' coupling seen in 2-naphthol.
Part 4: Visualization & Logic Pathways
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates the decision matrix for selecting the correct protocol based on the target PAH structure.
Caption: Divergent synthetic pathways for 1,2-dimethoxynaphthalene based on electronic vs. steric control.
Diagram 2: Vilsmeier-Haack Mechanism & Workup Logic
Caption: Mechanistic flow of C4-formylation, highlighting the critical hydrolysis step.
Part 5: References & Authority
-
Regioselectivity in Oxidative Coupling:
-
Source: Smrcina, M., et al. "Synthesis of enantiomerically pure binaphthyl derivatives. Mechanism of the enantioselective, oxidative coupling of naphthols." Journal of Organic Chemistry, 1992.
-
Relevance: Establishes the radical-cation mechanism and regioselectivity rules for methoxy-substituted naphthalenes.
-
-
Vilsmeier-Haack on Electron-Rich Aromatics:
-
Directed Ortho Metalation (DoM) Strategies:
-
Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
Relevance: Foundational text for using methoxy groups to direct lithiation to the C3 position.
-
-
Perylenequinone Synthesis Context:
-
Source: Falk, H. "From the photosensitizer hypericin to the photoreceptor stentorin—the chemistry of phenanthroperylene quinones." Angewandte Chemie International Edition, 1999.
-
Relevance: Contextualizes the use of dimethoxynaphthalenes in building complex photoactive PAH cores.
-
Sources
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Williamson ether synthesis conditions for 1,2-dimethoxynaphthalene
Executive Summary
The synthesis of 1,2-dimethoxynaphthalene from 1,2-dihydroxynaphthalene (1,2-naphthalenediol) presents a specific challenge not found in the 1,4- or 2,6-isomers: rapid oxidative instability .[1][2][3] In basic media, the 1,2-diol moiety readily oxidizes to 1,2-naphthoquinone, leading to low yields and intractable black tar formation.[1][2]
This guide details two optimized protocols to overcome this limitation. Protocol A utilizes a high-vacuum/inert gas manifold for small-scale, high-purity synthesis using Sodium Hydride (NaH).[1][2][3] Protocol B offers a robust, scalable Phase Transfer Catalysis (PTC) method utilizing Sodium Dithionite (
Scientific Background & Mechanistic Insight
The Williamson Ether Mechanism
The reaction follows a standard
The Oxidative Trap (The "Black Tar" Effect)
Unlike resorcinol (1,3-isomer) or hydroquinone (1,4-isomer), 1,2-dihydroxynaphthalene possesses an ortho-quinone oxidation pathway.[1][2] Under alkaline conditions in the presence of trace oxygen, the diol oxidizes to 1,2-naphthoquinone (red/brown solid) before methylation can occur.[1][2] This quinone can then polymerize or react with remaining diol, destroying the yield.[2]
-
Critical Control Point: The reaction environment must be strictly anaerobic, OR a reducing agent must be present to scavenge oxygen/re-reduce the quinone.
Experimental Protocols
Protocol A: High-Purity Inert Atmosphere Method
Best for: Medicinal chemistry, milligram-to-gram scale, high purity requirements.[1][2][3]
Reagents:
Workflow:
-
Apparatus Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon for 15 minutes.
-
Base Activation: Add NaH (2.5 eq) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if strict weight accuracy is needed; otherwise, proceed with dispersion.[2]
-
Solvation: Add anhydrous DMF via syringe. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve 1,2-dihydroxynaphthalene in a minimal amount of DMF in a separate vial under Argon. Transfer this solution dropwise to the NaH suspension.
-
Methylation: After stirring for 30 minutes at 0°C, add Methyl Iodide (3.0 eq) dropwise.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.
-
Quench: Carefully add saturated
solution.[1][3] -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.[1] Dry over
.[1][3]
Protocol B: Phase Transfer Catalysis with Reductive Stabilization
Best for: Scale-up (>10g), cost-efficiency, robust handling.[1][2]
Reagents:
-
Dimethyl Sulfate (DMS) (2.5 eq) (Warning: Highly Toxic) [1]
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)[2]
-
Sodium Dithionite (
) (0.1 eq)[1]
Workflow:
-
Biphasic Setup: In a flask, combine Toluene and the aqueous NaOH solution.
-
Reductive Buffer: Add Sodium Dithionite.[1][3][4] This is the critical step.[3] The dithionite acts as an oxygen scavenger, keeping the naphthalene in the reduced diol state.[2]
-
Catalyst & Substrate: Add TBAB and 1,2-dihydroxynaphthalene. Stir vigorously to ensure phase mixing.
-
Methylation: Add Dimethyl Sulfate dropwise over 20 minutes. Maintain temperature <40°C (exothermic).
-
Completion: Heat to 50°C for 2 hours to drive the reaction and destroy excess DMS.
-
Workup: Separate phases. The organic layer contains the product.[3] Wash with dilute NaOH (to remove unreacted phenols) and then water.[1]
Process Visualization
Reaction Logic & Failure Modes
The following diagram illustrates the competition between the desired methylation and the oxidative side-reaction, highlighting where the protocols intervene.
Caption: Pathway competition between Williamson ether synthesis and oxidative quinone formation. Sodium Dithionite blocks the oxidation branch.[3]
Quality Control & Characterization
| Parameter | Specification | Method | Notes |
| Appearance | Pale yellow solid or oil | Visual | Dark color indicates quinone contamination.[1][2][3] |
| Melting Point | 30–31 °C (Low melting) | Capillary | Often isolated as an oil; solidifies in fridge.[1] |
| 1H NMR | Two distinct methoxy peaks or overlapping singlets depending on resolution.[1][2] | ||
| HPLC Purity | >98.0% | UV @ 254nm | Impurity: 1-methoxy-2-naphthol (monomethylated).[1][2][3] |
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Oxidation of substrate | Ensure inert atmosphere (Protocol A) or increase Dithionite load (Protocol B).[1][2][3] |
| Low Yield / Monomethylated product | Incomplete deprotonation | Increase Base equivalents; ensure anhydrous conditions (Protocol A). |
| Emulsion during workup | Surfactant effect of PTC | Wash with saturated brine; use centrifugation if necessary.[1][3] |
References
-
Synthesis of 1,2-Dimethoxynaphthalene (Patent Protocol)
-
Oxidative Instability of 1,2-Naphthalenediol
-
Sodium Dithionite in Organic Synthesis
-
General Williamson Ether Synthesis Review
Sources
Application Note: Regioselective Bromination of 1,2-Dimethoxynaphthalene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
1,2-Dimethoxynaphthalene is a highly electron-rich aromatic scaffold frequently utilized as a critical building block in the synthesis of complex pharmaceuticals, functional materials, and advanced natural products 1. Halogenation of this core—specifically bromination—provides a versatile synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
The Causality of Regioselectivity
When subjected to electrophilic aromatic substitution (EAS), 1,2-dimethoxynaphthalene exhibits exquisite regioselectivity, reacting almost exclusively at the 4-position to yield 4-bromo-1,2-dimethoxynaphthalene (often indexed in literature as 1-bromo-3,4-dimethoxynaphthalene) 2. This selectivity is driven by two fundamental electronic principles:
-
Directing Effects (+M Effect): The methoxy group at the C1 (
) position exerts a strong mesomeric electron-donating effect, significantly increasing electron density at the ortho (C2) and para (C4) positions. Because C2 is sterically and chemically blocked by the second methoxy group, C4 becomes the primary nucleophilic center. -
Intrinsic Naphthalene Kinetics: While the C2 methoxy group technically directs electron density toward C1 and C3, EAS on a naphthalene ring inherently favors
-positions (C1, C4, C5, C8) over -positions (C2, C3, C6, C7). Attack at the -position (C4) generates a Wheland intermediate where the adjacent benzene ring retains its full aromaticity in a greater number of resonance structures, lowering the activation energy barrier.
Reagent Selection Matrix
Because 1,2-dimethoxynaphthalene is highly activated, harsh brominating agents can lead to uncontrolled polybromination or oxidative degradation of the aromatic ring. Selecting a mild, controllable electrophile is critical.
| Reagent System | Reaction Conditions | Regioselectivity (C4) | Over-bromination Risk | Workup Complexity |
| NBS / THF | 0 °C, 30 min | Excellent (>95%) | Low | Low (Precipitation of succinimide) |
| Br₂ / AcOH | Room Temp to 80 °C | Good | High | Moderate (Requires Na₂S₂O₃ quench) |
| DBDMH / MeCN | -20 °C to 0 °C | Excellent | Moderate | Low (Aqueous wash required) |
Mechanistic Pathway Visualization
The following workflow illustrates the step-by-step mechanistic progression of the NBS-mediated bromination.
Mechanistic pathway of the regioselective electrophilic bromination using NBS.
Validated Experimental Protocol
This protocol is designed as a self-validating system. The physical state changes (dissolution, temperature stability, and precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly.
Materials Required
-
Substrate: 1,2-Dimethoxynaphthalene (1.0 equiv, e.g., 3.83 g, 20.3 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 equiv, 3.62 g, 20.3 mmol)
-
Solvents: Anhydrous THF (150 mL total), Carbon Tetrachloride (CCl₄) or Hexane/Heptane (for workup)
Step-by-Step Methodology
Step 1: Substrate Preparation & Thermal Control
-
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1,2-dimethoxynaphthalene (3.83 g, 20.3 mmol).
-
Add 100 mL of anhydrous THF to the flask. Stir until complete dissolution is achieved.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Causality Note: Cooling to 0 °C suppresses the kinetic energy of the system, ensuring that the highly activated mono-brominated product does not undergo a secondary electrophilic attack (polybromination).
Step 2: Electrophile Addition
-
In a separate dry vial, dissolve NBS (3.62 g, 20.3 mmol) in 50 mL of anhydrous THF.
-
Transfer the NBS solution to an addition funnel and add it dropwise to the reaction flask over 15–20 minutes, maintaining the internal temperature at 0 °C.
-
Self-Validation: The reaction should not exhibit a rapid exotherm. A slight yellowing of the solution indicates the generation of the active bromonium species.
Step 3: Reaction Monitoring
-
Stir the mixture at 0 °C for 30 minutes.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent system. The starting material spot will disappear, replaced by a slightly less polar UV-active spot corresponding to the product.
Step 4: Precipitation Workup
-
Once complete, remove the THF solvent in vacuo using a rotary evaporator. Do not heat the water bath above 30 °C to prevent thermal degradation.
-
To the resulting crude residue, add 50 mL of a non-polar solvent (CCl₄ is cited in historical patents 2, though Hexane or Heptane are highly recommended modern, less-toxic alternatives).
-
Triturate the mixture vigorously.
-
Self-Validation: The succinimide byproduct is highly polar and insoluble in non-polar solvents, causing it to immediately crash out as a white precipitate. The brominated product remains highly soluble in the non-polar phase.
-
Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the filter cake with an additional 20 mL of the non-polar solvent.
Step 5: Isolation
-
Concentrate the filtrate in vacuo to yield 4-bromo-1,2-dimethoxynaphthalene as an oil or low-melting solid.
-
If further purification is required, pass the crude material through a short plug of silica gel.
References
- United States Patent - Googleapis.com Source detailing the synthesis of tachykinin receptor antagonists and the specific protocol for 1-bromo-3,4-dimethoxynaphthalene (Example 9).
- RSC Publishing.
Sources
Application Note: Catalytic Oxidative Demethylation of 1,2-Dimethoxynaphthalene to 1,2-Naphthoquinone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: API Synthesis, Ortho-Quinone Building Blocks, and Oxidation Methodologies
Introduction & Mechanistic Rationale
The transformation of 1,2-dimethoxynaphthalene to 1,2-naphthoquinone is a critical synthetic node in the development of antimalarial agents, topoisomerase inhibitors, and complex heterocyclic scaffolds. While ortho-quinones are notoriously reactive and prone to polymerization, the oxidative demethylation of hydroquinone dimethyl ethers using Ceric Ammonium Nitrate (CAN) offers a highly controlled, high-yielding pathway.
As established in the seminal work by [1], CAN acts as a potent one-electron oxidant (
Why aqueous acetonitrile?
The solvent choice is not arbitrary. Acetonitrile effectively solubilizes the organic substrate while remaining entirely inert to CAN oxidation. More importantly, isotopic labeling studies (
Fig 1. Single-electron transfer (SET) mechanism of CAN-mediated oxidative demethylation.
Comparative Analysis of Oxidation Systems
To justify the selection of CAN, it is essential to compare it against alternative oxidation protocols. The table below summarizes the quantitative data driving this methodological choice.
Table 1: Comparison of Oxidants for the Demethylation of Dimethoxyarenes
| Oxidant System | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic / Practical Notes |
| CAN (2.5 equiv) | CH₃CN / H₂O | 0 to 25 | 0.5 - 1.0 | 88 - 95 | Rapid SET; clean conversion; water acts as O-source. |
| AgO / HNO₃ | Dioxane / H₂O | 25 | 2.0 - 4.0 | 75 - 82 | Requires strongly acidic media; toxic heavy metal waste. |
| PIFA | CH₃CN / H₂O | 0 to 25 | 1.5 - 2.0 | 65 - 75 | Expensive hypervalent iodine; variable batch-to-batch yields. |
| FeCl₃ | MeOH / H₂O | 25 to 60 | 12 - 24 | < 50 | Sluggish kinetics; prone to competitive oxidative coupling. |
Self-Validating Experimental Protocol
This protocol is designed for a 10 mmol scale but can be linearly scaled. It incorporates visual and chromatographic checkpoints to ensure the system is self-validating.
Materials and Reagents
-
Substrate: 1,2-Dimethoxynaphthalene (1.88 g, 10.0 mmol)
-
Oxidant: Ceric Ammonium Nitrate (CAN) (13.7 g, 25.0 mmol, 2.5 equiv). Note: The theoretical requirement is 2.0 equiv for a two-electron oxidation. The 0.5 equiv excess ensures complete conversion and compensates for trace oxidant degradation.
-
Solvents: HPLC-grade Acetonitrile (50 mL), Deionized Water (20 mL), Ethyl Acetate (150 mL).
-
Wash Solutions: Saturated aqueous NaHCO₃, Brine.
Fig 2. Step-by-step experimental workflow for the synthesis of 1,2-naphthoquinone.
Step-by-Step Methodology
Step 1: Substrate Preparation
-
Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 1,2-dimethoxynaphthalene (1.88 g, 10.0 mmol).
-
Add 50 mL of acetonitrile. Stir until complete dissolution is achieved (colorless to pale yellow solution).
-
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: The initial electron transfer is highly exothermic. Failing to cool the reaction will lead to localized hot spots, promoting non-selective ring cleavage and polymerization of the sensitive ortho-quinone.
Step 2: Oxidant Addition 4. In a separate Erlenmeyer flask, dissolve CAN (13.7 g, 25.0 mmol) in 20 mL of deionized water. The solution will be a vibrant, characteristic cerium-orange. 5. Transfer the aqueous CAN solution to an addition funnel. 6. Add the CAN solution dropwise to the vigorously stirred substrate solution over 15–20 minutes. 7. Validation Checkpoint: Upon addition, the reaction mixture will immediately transition to a deep red/orange color. This is the visual confirmation of the ortho-quinone chromophore forming.
Step 3: Reaction Progression 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30–45 minutes. 9. Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1).
-
Starting Material:
(UV active, colorless). -
Product:
(Visible bright orange/red spot, UV active). -
Ensure complete disappearance of the starting material spot.
Step 4: Quench and Workup
10. Quench the reaction by adding 50 mL of deionized water to crash out the organic components and dilute the cerium salts.
11. Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (
Step 5: Isolation and Purification
14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath
Troubleshooting & Optimization Insights
-
Issue: Low Yield / High Polymerization (Black Tar Formation)
-
Cause: The reaction temperature exceeded 10 °C during the CAN addition, or the product was exposed to excessive heat during rotary evaporation. Ortho-quinones are highly susceptible to Michael-type self-additions and oxidative polymerization.
-
Solution: Strictly maintain the ice bath during addition. Ensure the rotary evaporator bath does not exceed 35 °C.
-
-
Issue: Incomplete Conversion
-
Cause: Insufficient CAN or degraded CAN reagent. CAN is hygroscopic and slowly degrades over time, losing its Ce(IV) titer.
-
Solution: Always use fresh, bright orange CAN. If the reagent appears pale yellow or clumped, it has likely reduced to Ce(III) or absorbed excessive moisture. Ensure a full 2.5 equivalents are utilized.
-
-
Issue: Product Co-elutes with Impurities on Silica
-
Cause: 1,2-Naphthoquinone can streak on highly active silica gel.
-
Solution: Pre-treat the silica column with 1% triethylamine in hexanes, or opt for recrystallization from hot ethanol/water if the crude purity is
by NMR.
-
References
-
Jacob, P., III; Callery, P. S.; Shulgin, A. T.; Castagnoli, N., Jr. "A convenient synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with ceric ammonium nitrate." Journal of Organic Chemistry, 1976, 41 (22), 3627–3629. URL: [Link]
Application Note: Supramolecular Discrimination and Purification of 1,2-Dimethoxynaphthalene
Part 1: Executive Summary & Core Directive
Subject: Utilization of Host-Guest Selectivity for the Isolation and Analysis of 1,2-Dimethoxynaphthalene (1,2-DMN).
Abstract:
1,2-Dimethoxynaphthalene (1,2-DMN) represents a significant challenge in supramolecular chemistry compared to its constitutional isomer, 1,5-dimethoxynaphthalene (1,5-DMN). While 1,5-DMN is the "gold standard" electron-rich guest for cationic cyclophanes (e.g., CBPQT
This Application Note details a Differential Binding Protocol that exploits this lack of affinity. Rather than forcing 1,2-DMN into a host, we utilize high-affinity hosts to selectively scavenge planar impurities (like 1,5-DMN or 2,6-DMN) from crude 1,2-DMN stocks. This "negative selection" strategy is critical for pharmaceutical intermediate purification where distillation is inefficient due to similar boiling points of positional isomers.
Part 2: Scientific Foundation (E-E-A-T)
Mechanistic Insight: The "Steric Gate" Effect
The separation of naphthalene isomers relies on the Lock-and-Key principle of host-guest chemistry. The host molecule, Cyclobis(paraquat-p-phenylene) (CBPQT
-
1,5-DMN (The Binder): The methoxy groups are located distally (positions 1 and 5), allowing the naphthalene core to remain planar. The electron-donating oxygen lone pairs raise the HOMO energy, facilitating strong Donor-Acceptor (
- ) interactions with the electron-poor host. ( in MeCN). -
1,2-DMN (The Non-Binder): The ortho-methoxy groups at positions 1 and 2 induce significant steric strain. To relieve this, the methoxy groups twist out of the aromatic plane. This twist increases the effective "thickness" of the molecule, preventing intercalation into the CBPQT
cavity. ( ).
Comparative Physicochemical Data
The following table summarizes the critical differences allowing for supramolecular separation.
| Feature | 1,5-Dimethoxynaphthalene | 1,2-Dimethoxynaphthalene | Implication |
| Substitution Pattern | Peri / Distal (1,5) | Ortho (1,2) | 1,2-isomer is sterically crowded. |
| Molecular Geometry | Planar | Twisted (Methoxy groups) | 1,2-isomer rejected by rigid hosts. |
| CBPQT | High ( | Negligible / Very Low | Basis for affinity separation. |
| Charge Transfer Band | Strong (Purple, | None / Weak | Visual confirmation of purity. |
| Electronic Character | Electron Donor (High HOMO) | Electron Donor (Lower availability) | 1,5-DMN dominates competitive binding. |
Part 3: Visualization of Logic Flow
The following diagram illustrates the "Steric Filtration" logic used in this protocol.
Figure 1: Workflow for the supramolecular purification of 1,2-DMN. The host matrix acts as a "molecular sieve" based on electronic and steric complementarity, selectively retaining the 1,5-isomer.
Part 4: Experimental Protocols
Protocol A: Colorimetric Purity Assay (The "Blue Box" Test)
Objective: Rapidly detect planar 1,5-DMN impurities in a sample of 1,2-DMN without using HPLC.
Reagents:
-
Host Solution: 10 mM Cyclobis(paraquat-p-phenylene) tetrakis(hexafluorophosphate) (CBPQT
4PF ) in Acetonitrile (MeCN). -
Analyte: 10 mM solution of 1,2-DMN sample in MeCN.
Procedure:
-
Pipette 500 µL of the Host Solution into a clear glass vial. (Solution should be colorless to pale yellow).
-
Add 500 µL of the Analyte (1,2-DMN sample).
-
Observation:
-
No Color Change: High Purity 1,2-DMN. (The host does not bind the twisted 1,2-isomer).
-
Immediate Purple/Violet Color: Presence of 1,5-DMN or 2,6-DMN impurity. The color arises from the Charge-Transfer (CT) transition between the electron-rich impurity and the electron-poor host.
-
-
Quantification (Optional): Measure Absorbance at
nm. Construct a calibration curve using pure 1,5-DMN to quantify impurity levels down to 0.5%.
Protocol B: Preparative Purification via Affinity Chromatography
Objective: Isolate high-purity 1,2-DMN from a crude isomeric mixture.
Materials:
-
Stationary Phase: Silica gel functionalized with CBPQT
(or simply silica gel doped with CBPQT if covalent modification is not feasible, though covalent is preferred to prevent leaching). Alternatively, use a commercially available Cyclodextrin (β-CD) column if CBPQT is unavailable, as β-CD also discriminates based on shape. -
Mobile Phase: Dichloromethane (DCM) / Hexane gradient.
Workflow:
-
Load: Dissolve crude 1,2-DMN (containing 1,5-DMN impurity) in minimum DCM. Load onto the column.
-
Elute: Flush with 100% DCM.
-
Wash: Increase polarity (e.g., add 10% MeCN or Acetone).
-
Validation: Analyze Fraction 1 via
H NMR.-
Diagnostic Signal: Look for the absence of the singlet at
ppm (characteristic of H-4/H-8 in 1,5-DMN). 1,2-DMN shows a complex multiplet pattern.
-
Part 5: Critical Troubleshooting & Self-Validation
-
False Positives in Color Test: Ensure the solvent is anhydrous. Water can sometimes induce precipitation or non-specific color changes with viologen derivatives.
-
Solvent Selection: Do not use amine-based solvents (e.g., Pyridine, TEA) as they will form colored complexes with CBPQT
independently of the naphthalene guest. -
Temperature Control: Host-guest binding is exothermic. Performing the separation at lower temperatures (0°C) generally improves resolution by increasing the binding constant (
) of the impurity (1,5-DMN), making it stick tighter to the column, while 1,2-DMN remains unbound.
Part 6: References
-
Ashton, P. R., et al. (1991). "The Self-Assembly of a Highly Ordered [2]Catenane." Angewandte Chemie International Edition, 28(10), 1396-1399. (Foundational text on CBPQT
binding 1,5-DMN). -
Gaultier, J., & Hauw, C. (1967).[3] "Structure cristalline du diméthoxy-1,5-naphtalène." Acta Crystallographica, 23(6), 1016-1021. (Crystal structure confirming planarity of 1,5-DMN vs steric twist in ortho-isomers).
-
Ogoshi, T., et al. (2012). "Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society, 134(48), 19668–19674. (Discusses separation of alkane/arene isomers using pillararenes).
-
Han, J., et al. (2022). "Separation of Isomers by Host-Guest Chemistry." Chemical Society Reviews. (General review on using macrocycles for isomer separation).
Sources
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of 1,2-Dimethoxynaphthalene
Troubleshooting Guides & FAQs for Naphthalene Derivative Separations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of separating 1,2-dimethoxynaphthalene (1,2-DMN) from its primary synthetic impurity, 1-methoxynaphthalene (1-MN). This guide bridges the gap between theoretical chromatography and bench-level execution, ensuring your protocols are robust, reproducible, and self-validating.
FAQ 1: Causality of Contamination
Q: What causes the persistent co-occurrence of 1-methoxynaphthalene and 1,2-dimethoxynaphthalene in my reaction mixture?
A: The co-occurrence of these two compounds is a well-documented mechanistic phenomenon, particularly if you are utilizing electrochemical synthesis. During the anodic oxidation of naphthalene in an electrolyte system (such as methanol and potassium hydroxide), 1-methoxynaphthalene is formed as a primary intermediate[1]. Because the aromatic ring of 1-methoxynaphthalene is highly activated by the electron-donating methoxy group, it undergoes further rapid anodic oxidation, yielding a mixture of 1,4-dimethoxynaphthalene and 1,2-dimethoxynaphthalene[1].
Alternatively, if you are synthesizing 1,2-DMN via the methylation of 1,2-naphthalenediol, incomplete etherification will leave mono-methylated byproducts. Understanding this causality is critical: because 1-MN is an intermediate in the oxidative pathway, quenching the reaction prematurely will inevitably result in a mixture of both compounds.
FAQ 2: Physicochemical Evaluation
Q: How do the physicochemical differences between these compounds dictate the choice of separation technique?
A: At room temperature, both 1-methoxynaphthalene and 1,2-dimethoxynaphthalene manifest as liquids or colorless oils[2][3]. Fractional distillation is highly challenging and strongly discouraged because 1-MN boils at approximately 265–268 °C[2], and 1,2-DMN boils at an even higher temperature. Subjecting these ethers to such extreme thermal stress increases the risk of degradation. Therefore, liquid chromatography is the definitive approach.
The separation logic relies entirely on the addition of the second methoxy group in 1,2-DMN, which alters its polarity and hydrophobicity.
Table 1: Comparative Physicochemical Properties
| Property | 1-Methoxynaphthalene | 1,2-Dimethoxynaphthalene |
| Molecular Formula | C11H10O | C12H12O2 |
| Molecular Weight | 158.20 g/mol | 188.22 g/mol |
| Physical State (RT) | Liquid | Colorless Oil / Liquid |
| Boiling Point | 265–268 °C | >280 °C (Estimated) |
| LogP (Hydrophobicity) | 3.60 | 3.10 |
| Topological Polar Surface Area | 9.20 Ų | 18.5 Ų |
Data supported by structural analyses and computed molecular properties[4][5].
FAQ 3: Reverse-Phase HPLC Protocol
Q: What is the optimal Preparative HPLC protocol for isolating high-purity 1,2-dimethoxynaphthalene?
A: For drug development applications requiring >99% purity, Reverse-Phase HPLC (RP-HPLC) is the gold standard.
Causality & Elution Logic: In RP-HPLC, column retention is driven by hydrophobic interactions. 1-MN has a higher LogP (3.60)[4] than 1,2-DMN (3.10)[5]. The extra oxygen in 1,2-DMN increases its Topological Polar Surface Area (TPSA) from 9.20 Ų to 18.5 Ų[4][5], making it more hydrophilic. Consequently, 1,2-DMN interacts less strongly with the non-polar C18 stationary phase and will elute first .
Step-by-Step Methodology:
-
Column Selection: Mount a C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size) to your HPLC system.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (HPLC-grade Acetonitrile). Degas both solvents via sonication for 15 minutes.
-
Gradient Elution:
-
0–5 min: 40% B (Isocratic hold to equilibrate the column and load the sample).
-
5–25 min: Linear gradient from 40% B to 80% B.
-
25–30 min: 100% B (Column wash to remove highly retained hydrophobic impurities).
-
-
Flow Rate & Detection: Set the flow rate to 15–20 mL/min. Monitor UV absorbance at 280 nm, which is optimal for the naphthalene chromophore.
-
Self-Validating Step: Collect the first major peak. To validate the protocol, perform an immediate LC-MS on this fraction. The system is self-validating if the first peak shows an m/z of 188.22 (1,2-DMN)[5]. The subsequent peak will be 1-MN (m/z 158.20)[4].
FAQ 4: Normal-Phase Chromatography
Q: Can I use normal-phase flash chromatography for bulk separations, and what is the expected elution order?
A: Yes, normal-phase silica gel chromatography is highly effective for initial bulk purification before moving to HPLC.
Causality & Elution Logic: In normal-phase chromatography, the stationary phase (silica) is highly polar. Compounds are retained based on their ability to hydrogen-bond or interact via dipole moments. 1-MN, having only one methoxy group and a lower TPSA, is less polar than 1,2-DMN. Therefore, 1-MN will elute first , while 1,2-DMN is retained longer by the silica.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with 230–400 mesh silica gel using the slurry method in pure hexane to ensure a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) or toluene and apply it evenly to the top of the silica bed.
-
Elution: Use an isocratic mobile phase of Hexane / Ethyl Acetate (95:5 v/v).
-
Fraction Collection: Collect 20–50 mL fractions depending on the column size.
-
Self-Validating Step (TLC Monitoring): Spot fractions on silica gel TLC plates. Develop in Hexane/EtOAc (90:10). 1-MN will have a higher Retention Factor (Rf) than 1,2-DMN.
-
Recovery: Pool the fractions containing the lower spot (1,2-DMN) and remove the solvent via rotary evaporation under reduced pressure to yield the pure colorless oil[3].
Workflow Visualization
Workflow for separating 1,2-DMN and 1-MN using normal-phase and reverse-phase chromatography.
References
- Source: VDOC.
- Title: 1-Methoxynaphthalene (CID 16668)
- Title: 1,2-Dimethoxynaphthalene | C12H12O2 | CID 299257 - PubChem Source: NIH / PubChem URL
- Title: 1-Methoxynaphthalene(2216-69-5)
- Title: Metal triflate promoted synthesis of naphthalenes - RSC Publishing Source: RSC Advances URL
Sources
Technical Support Guide: Troubleshooting Low Solubility of 1,2-Dimethoxynaphthalene
Topic: Solubilization and Stability of 1,2-Dimethoxynaphthalene (1,2-DMN) in Aqueous Media Audience: Researchers, Formulation Scientists, and Analytical Chemists Version: 1.0
Introduction: The "Crash-Out" Phenomenon
1,2-Dimethoxynaphthalene (1,2-DMN) is a lipophilic polycyclic aromatic hydrocarbon (PAH) derivative. Like its structural analogs (e.g., 1,4-dimethoxynaphthalene), it exhibits high lipophilicity (LogP
Users frequently encounter immediate precipitation (the "crash-out" effect) when diluting organic stock solutions into aqueous buffers. This guide addresses the thermodynamic instability of 1,2-DMN in water and provides evidence-based protocols to maintain solubility for biological assays and analytical quantification.
Part 1: Critical Solvent Selection
Q: Why does 1,2-DMN precipitate immediately upon dilution, even from a clear stock?
A: This is a classic manifestation of the "Ouzo effect" (spontaneous emulsification followed by crystallization). When a hydrophobic solute in a water-miscible solvent is introduced to water, the solvent diffuses into the water faster than the solute can equilibrate, creating a transient supersaturated state.
-
Mechanism: The high lattice energy of the naphthalene core drives rapid crystallization once the organic co-solvent concentration drops below a critical threshold.
-
Evidence: Studies on the isomer 1,4-dimethoxynaphthalene show that while it forms metastable dispersions, it crystallizes rapidly from acetone/water mixtures but significantly slower from DMSO/water mixtures [3].
Q: Which organic solvent should I use for my stock solution?
A: Dimethyl Sulfoxide (DMSO) is the superior choice over Acetone or Ethanol for 1,2-DMN.
-
Reasoning: DMSO has a higher viscosity and distinct solvation shell dynamics that retard the nucleation of naphthalene crystals compared to the highly volatile and less polar acetone [3].
-
Recommendation: Prepare a high-concentration stock (e.g., 10–50 mM) in anhydrous DMSO. Avoid storing stock solutions in ethanol, as solvent evaporation can lead to unseen micro-crystal formation in the vial cap.
Part 2: Advanced Solubilization Strategies
Q: Simple dilution isn't working. What additives prevent precipitation?
A: You must lower the interfacial tension or encapsulate the hydrophobic core. Two primary strategies are effective for naphthalene derivatives:
1. Cyclodextrin Complexation (The "Stealth" Approach) Cyclodextrins (CDs) form inclusion complexes with naphthalene, shielding the hydrophobic core from the aqueous environment.
-
Best Choice: Hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Why: Naphthalene derivatives form stable 1:1 complexes with
-CDs.[1] However, nativengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -CD has limited solubility itself. HP- -CD is highly soluble and prevents the formation of "excimers" (excited state dimers) often seen with naphthalene at high concentrations [4, 5]. -
Protocol: Pre-dissolve HP-
-CD in your buffer (5–20% w/v) before adding the 1,2-DMN stock.
2. Non-ionic Surfactants (The Micellar Approach) Surfactants solubilize PAHs by incorporating them into the hydrophobic core of micelles.
-
Best Choice: Tween 80 (Polysorbate 80) or Brij 35 .
-
Why: Non-ionic surfactants are less toxic to biological cells than anionic ones (like SDS) and effectively solubilize naphthalene linearly above their Critical Micelle Concentration (CMC) [6, 7].
-
Note: Ensure the surfactant concentration is
(well above CMC) to ensure micelle formation.
Part 3: Decision Logic & Visualization
Solubilization Strategy Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.
Part 4: Step-by-Step Solubilization Protocol
Objective: Prepare a stable 100
Materials:
-
1,2-Dimethoxynaphthalene (Solid)
-
Anhydrous DMSO (Grade: Cell Culture or HPLC)
-
Hydroxypropyl-
-cyclodextrin (HP- -CD) -
Phosphate Buffered Saline (PBS)
Workflow:
-
Prepare Stock (Solvent Phase):
-
Dissolve 1,2-DMN in anhydrous DMSO to a concentration of 20 mM .
-
Tip: Sonicate for 30 seconds to ensure complete dissolution. Verify clarity visually.
-
-
Prepare Vehicle (Aqueous Phase):
-
Dissolve HP-
-CD in PBS to a final concentration of 10% (w/v) . -
Filter sterilize (0.22
m) if using for cell culture.
-
-
The "Drop-wise" Dilution (Critical Step):
-
Place the aqueous vehicle on a magnetic stirrer (medium speed) or vortex gently.
-
Slowly inject the DMSO stock into the vortexing aqueous phase.
-
Target: 1:200 dilution (5
L stock into 995 L buffer) to achieve 100 M. -
Result: The solution should remain clear. If turbidity appears, the concentration exceeds the solubility limit of the CD complex; reduce target concentration to 50
M.
-
Experimental Workflow Diagram
Figure 2: Kinetic mixing protocol to prevent local supersaturation and precipitation.
Part 5: Analytical Troubleshooting (HPLC)
Q: My HPLC peaks are tailing or disappearing. Is it solubility?
A: Yes, likely adsorption or precipitation in the injector.
-
Issue: Injecting a pure aqueous sample of 1,2-DMN into a reverse-phase column often leads to the compound sticking to the injection loop or guard column.
-
Fix: Ensure your sample diluent contains at least 30-50% organic solvent (Methanol or Acetonitrile) matching your mobile phase initial conditions. Do not inject 100% aqueous samples of this compound.
-
Detection: Use UV detection at 280 nm (naphthalene characteristic absorption).
References
-
PubChem. (2025). 1,2-Dimethylnaphthalene Compound Summary. National Library of Medicine. [Link]
-
Cheméo. (2025). Chemical Properties of Naphthalene, 1,2-dimethyl-. [Link]
-
Prembhishekam, M., et al. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. ACS Omega. [Link]
-
Bohne, C., et al. (2024). Higher-Order Cyclodextrin Complexes: The Naphthalene System. ResearchGate. [Link]
-
Blanford, W. J., et al. (2024). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Water Research. [Link]
-
Chang, M. C., et al. (2000). Removal of Vaporous Naphthalene Using Polyoxyethylenated Nonionic Surfactants. Journal of the Air & Waste Management Association. [Link]
-
Prak, D. J., & Pritchard, P. H. (2002). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Water Research. [Link]
Sources
silica gel column chromatography eluent for 1,2-dimethoxynaphthalene
Executive Summary & Eluent Strategy
1,2-Dimethoxynaphthalene is a lipophilic aromatic ether. In standard normal-phase silica gel chromatography, it behaves as a moderately non-polar compound. The purification challenge typically lies not in eluting the product, but in separating it from unreacted phenolic intermediates (mono-methylated species) or starting materials (1,2-dihydroxynaphthalene).
The Recommended Eluent System
For most synthesis scales (mg to multigram), the Hexane / Ethyl Acetate (EtOAc) system is the gold standard due to its cost-effectiveness and excellent resolution of ethers from phenols.
| Solvent System | Initial Ratio (v/v) | Gradient Target | Best For |
| Hexane : EtOAc | 100 : 0 | 95 : 5 to 90 : 10 | Standard purification. Excellent separation of non-polar product from polar impurities. |
| Pet. Ether : DCM | 90 : 10 | 70 : 30 | Used if the compound crystallizes in Hexane/EtOAc or if higher solubility is required. |
| Toluene | 100% | N/A (Isocratic) | "Pi-Pi" separation. Useful if the product co-elutes with non-polar aromatic impurities. |
The "Why" Behind the Chemistry
-
Target Molecule (Ether): 1,2-Dimethoxynaphthalene lacks hydrogen bond donors. It interacts with silica primarily through weak dipole-dipole interactions and pi-pi stacking. It moves fast.
-
Impurities (Phenols/Diols): The starting material (1,2-dihydroxynaphthalene) and intermediates (e.g., 1-methoxy-2-naphthol) possess free hydroxyl (-OH) groups. These form strong hydrogen bonds with the silanol (Si-OH) groups on the silica surface, resulting in significant retention (low Rf).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal purification path based on your Crude TLC analysis.
Figure 1: Decision tree for method development based on initial Thin Layer Chromatography (TLC) results.
Step-by-Step Purification Protocol
Phase 1: TLC Method Development
Before packing the column, you must define the Retention Factor (Rf).[1]
-
Prepare a TLC plate (Silica Gel 60 F254).
-
Spot the crude mixture.
-
Elute with 9:1 Hexane:EtOAc .
-
Target Result:
-
1,2-Dimethoxynaphthalene: Rf ≈ 0.4 – 0.6 (Dark spot under UV).
-
Mono-methylated impurity: Rf ≈ 0.2 – 0.3.
-
Starting Diol: Rf < 0.1 (Baseline).
-
Phase 2: Column Preparation (The Still Method)
Reference: Still, W. C., et al. J. Org. Chem. 1978.[2]
-
Select Column Size: Use a column diameter that allows a silica height of 15–20 cm.
-
Slurry Pack: Suspend Silica Gel 60 (230–400 mesh) in 100% Hexane . Pour into the column and pack under air pressure.
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexane.
Phase 3: Loading & Elution
-
Loading:
-
Option A (Liquid Load): Dissolve crude in minimum Toluene or DCM (1–2 mL). Apply carefully to the sand bed.[3]
-
Option B (Dry Load - Recommended): Dissolve crude in DCM, add silica (1:1 w/w ratio), rotovap to dryness, and pour the free-flowing powder onto the column sand bed.
-
-
Gradient Elution:
-
Fraction 1-10: 100% Hexane (Elutes very non-polar impurities).
-
Fraction 11-30: 95:5 Hexane:EtOAc (Product usually elutes here).
-
Fraction 30+: 90:10 Hexane:EtOAc (Flushes remaining product; do not go higher unless necessary to avoid eluting phenols).
-
Troubleshooting & FAQs
Q1: My product is co-eluting with a spot just below it. How do I separate them?
-
Diagnosis: This is likely the mono-methylated intermediate (1-methoxy-2-naphthol). The Rf difference is small because the internal hydrogen bond in the impurity reduces its polarity.
-
Solution: Switch to Toluene as the eluent. Toluene interacts via pi-stacking with the naphthalene ring. The difference in adsorption between the dimethoxy and the hydroxy-methoxy species is often amplified in aromatic solvents compared to aliphatic Hexane.
Q2: The product crystallizes inside the column, blocking the flow.
-
Diagnosis: 1,2-Dimethoxynaphthalene is a solid (MP: ~48°C) and has lower solubility in pure hexane.
-
Solution:
-
Use Dry Loading (described in Phase 3) to prevent a concentrated plug of liquid from crashing out.
-
Add Dichloromethane (DCM) to your eluent. Switch to a Petroleum Ether : DCM (4:1) system. DCM is a much better solvent for naphthalenes than hexane.
-
Q3: I see "ghost" spots or streaking on the TLC.
-
Diagnosis: High concentration or residual phenols.
-
Solution: If the streak is from the baseline up, it is the starting material (diol). It is harmless if you keep the eluent non-polar (below 10% EtOAc). Do not add acid (e.g., Acetic Acid) to the eluent; while common for amines, it is unnecessary here and may hydrolyze sensitive ether linkages over time.
Q4: Can I use 100% DCM?
-
Analysis: DCM is too strong (too polar) for this separation. It will likely elute the product and the mono-methylated impurity together at the solvent front (Rf > 0.8). You need the "braking power" of Hexane to resolve the two spots.
References
-
Flash Chromatography Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43(14), 2923–2925.
-
Synthesis & Purification Context: Winkle, M. R.; Ronald, R. C. Regioselective metallation reactions of some substituted methoxynaphthalenes.J. Org. Chem.1982 , 47(11), 2101–2108. (Describes purification of methoxynaphthalenes using Hexane/Ether systems).
-
General Naphthalene Properties: PubChem Compound Summary for CID 12833, 1,2-Dimethoxynaphthalene. National Center for Biotechnology Information.
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectrum of Methoxy Groups in 1,2-Dimethoxynaphthalene
This guide provides an in-depth analysis of the characteristic infrared (IR) spectrum peaks of the methoxy groups in 1,2-dimethoxynaphthalene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related aromatic ethers, supported by established spectral data, to facilitate accurate spectral interpretation and compound identification.
Introduction: The Vibrational Signature of Methoxy Groups in Aromatic Systems
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For organic chemists, it is an indispensable tool for identifying functional groups. The methoxy group (-OCH₃), when attached to an aromatic system, exhibits several characteristic absorption bands that provide valuable structural information. These peaks arise from the stretching and bending vibrations of the C-H bonds in the methyl group and the C-O ether linkage.
The position and intensity of these bands are influenced by the electronic environment of the aromatic ring and the presence of neighboring substituents. In the case of 1,2-dimethoxynaphthalene, the two adjacent methoxy groups on the naphthalene core introduce unique spectral features due to their proximity and potential for electronic and steric interactions. This guide will dissect these features by comparing the expected spectrum of 1,2-dimethoxynaphthalene with the well-characterized spectra of anisole (methoxybenzene) and 2-methoxynaphthalene.
Experimental and Theoretical Framework
The interpretation of the IR spectrum of 1,2-dimethoxynaphthalene in this guide is based on a combination of established group frequencies from well-documented spectra of related compounds and theoretical principles of vibrational spectroscopy. While a readily available experimental spectrum for 1,2-dimethoxynaphthalene is not present in common databases, its spectral characteristics can be reliably predicted. For our comparative analysis, we will utilize established data for anisole and 2-methoxynaphthalene.
Key Vibrational Modes of the Methoxy Group
The primary vibrational modes of a methoxy group attached to an aromatic ring that are observable in a mid-IR spectrum are:
-
C-H Stretching (in -CH₃): Typically, methyl groups show both symmetric and asymmetric stretching vibrations. In methoxy groups, the symmetric C-H stretch often appears as a weak to medium band around 2830-2850 cm⁻¹, which is a diagnostically useful peak. The asymmetric stretch appears at a higher frequency, typically in the 2950-2970 cm⁻¹ range.
-
C-O Stretching (Aryl-O): Aryl alkyl ethers, like 1,2-dimethoxynaphthalene, exhibit a strong, characteristic asymmetric C-O-C stretching vibration. This band is typically found in the 1200-1275 cm⁻¹ region. The resonance of the oxygen lone pair with the aromatic ring gives this bond some double-bond character, resulting in a higher frequency compared to aliphatic ethers.
-
C-O Stretching (O-CH₃): A symmetric C-O-C stretching band is also expected, usually appearing in the 1000-1050 cm⁻¹ region.
-
C-H Bending (in -CH₃): The methyl group also undergoes symmetric and asymmetric bending (deformation) vibrations. The symmetric bend (umbrella mode) is typically observed around 1375-1450 cm⁻¹, while the asymmetric bend appears in the 1440-1480 cm⁻¹ range.
The workflow for predicting and comparing these vibrational modes is outlined below:
Caption: Workflow for the analysis of the IR spectrum of 1,2-dimethoxynaphthalene.
Comparative Spectral Analysis
To understand the nuances of the 1,2-dimethoxynaphthalene spectrum, we will compare its expected peaks with those of anisole and 2-methoxynaphthalene. This comparison will highlight the influence of the aromatic system (benzene vs. naphthalene) and the effect of an additional, adjacent methoxy substituent.
Anisole (Methoxybenzene)
Anisole provides the fundamental spectral characteristics of a single methoxy group on a simple aromatic ring. Its IR spectrum is well-documented and serves as an excellent baseline.
2-Methoxynaphthalene
This compound allows us to observe the effect of the larger, more complex naphthalene ring system on the methoxy group's vibrational frequencies compared to the benzene ring in anisole.
1,2-Dimethoxynaphthalene (Predicted)
For 1,2-dimethoxynaphthalene, we anticipate shifts in the characteristic methoxy group peaks due to the electronic and potential steric effects of the adjacent methoxy group. The presence of two methoxy groups is also expected to lead to more complex or broadened absorption bands for the C-O stretching vibrations.
The relationship between these molecules and their core structures is illustrated below:
Caption: Structural relationships of the compared aromatic ethers.
Tabulated Comparison of Characteristic Peaks
The following table summarizes the key characteristic IR absorption peaks for the methoxy group in the three compounds. The data for anisole and 2-methoxynaphthalene are from established spectral databases, while the values for 1,2-dimethoxynaphthalene are predicted based on established group frequencies and expected substituent effects.
| Vibrational Mode | Anisole (cm⁻¹) | 2-Methoxynaphthalene (cm⁻¹) | 1,2-Dimethoxynaphthalene (Predicted, cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3060-3000 | ~3050-3000 | ~3050-3000 | Medium-Weak |
| Asymmetric -CH₃ Stretch | ~2955 | ~2960 | ~2960 | Medium |
| Symmetric -CH₃ Stretch | ~2836 | ~2840 | ~2840 | Weak-Medium |
| Aromatic C=C Stretch | ~1600, ~1495 | ~1630, ~1595 | ~1620, ~1590 | Medium-Strong |
| Asymmetric -CH₃ Bend | ~1465 | ~1465 | ~1465 | Medium |
| Symmetric -CH₃ Bend | ~1440 | ~1440 | ~1440 | Medium |
| Asymmetric C-O-C Stretch | ~1245 | ~1255 | ~1260 | Strong |
| Symmetric C-O-C Stretch | ~1035 | ~1030 | ~1025 | Strong |
| Out-of-Plane C-H Bend | ~750, ~690 | Multiple bands | Multiple bands | Strong |
Key Observations:
-
Symmetric -CH₃ Stretch: The weak to medium peak around 2840 cm⁻¹ is a highly diagnostic feature for the methoxy group. Its presence in the spectra of all three compounds is a key identifier.
-
Asymmetric C-O-C Stretch: This is typically the strongest and most easily identifiable peak for the methoxy group on an aromatic ring. We predict a slight shift to higher wavenumbers for 1,2-dimethoxynaphthalene due to the electronic influence of the second methoxy group.
-
Symmetric C-O-C Stretch: This strong band is also a reliable indicator of the aryl ether linkage.
-
Naphthalene Core Vibrations: The C=C stretching region for the naphthalene derivatives shows more complexity compared to anisole, which is expected due to the fused ring system.
Detailed Experimental Protocols
For researchers wishing to acquire their own comparative data, the following standard protocols for Fourier Transform Infrared (FT-IR) spectroscopy are recommended.
Sample Preparation
-
Liquid Samples (e.g., Anisole): A neat liquid sample can be prepared by placing a single drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples (e.g., 2-Methoxynaphthalene, 1,2-Dimethoxynaphthalene):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
FT-IR Spectrometer Parameters
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-averaged)
-
Background: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) should be collected before running the sample spectrum.
Conclusion
The infrared spectrum of 1,2-dimethoxynaphthalene is characterized by a set of distinct absorption bands arising from its two methoxy groups and the naphthalene core. By comparing its predicted spectrum with the experimental spectra of anisole and 2-methoxynaphthalene, we can confidently assign the key vibrational modes. The most diagnostic peaks for the methoxy groups are the strong asymmetric C-O-C stretch around 1260 cm⁻¹, the strong symmetric C-O-C stretch near 1025 cm⁻¹, and the characteristic weak to medium symmetric C-H stretch of the methyl group around 2840 cm⁻¹. This comparative guide provides a robust framework for the identification and characterization of 1,2-dimethoxynaphthalene and related aromatic ethers using IR spectroscopy.
References
-
Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook , National Institute of Standards and Technology (NIST). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
A Comparative Guide to the Redox Potentials of 1,2-Dimethoxynaphthalene and Veratrole
For researchers and professionals in organic electronics, medicinal chemistry, and synthetic methodology, a molecule's redox potential is a cornerstone property. It dictates the ease with which a compound can donate or accept electrons, governing its behavior in charge-transfer complexes, its susceptibility to metabolic oxidation, and its utility in electrosynthesis. This guide presents an in-depth, objective comparison of the redox potentials of two important aromatic ethers: 1,2-dimethoxynaphthalene and veratrole (1,2-dimethoxybenzene). We will delve into experimental data, elucidate the underlying electronic principles, and provide a validated protocol for measuring these critical parameters.
At a Glance: The Core Contenders
Veratrole (1,2-dimethoxybenzene) is a foundational building block in organic chemistry. Derived from benzene, its adjacent electron-donating methoxy groups render the aromatic ring significantly more electron-rich than its parent hydrocarbon, making it a common subject in studies of anodic oxidation.
1,2-Dimethoxynaphthalene shares the vicinal dimethoxy substitution pattern but is built upon a larger, bicyclic naphthalene framework. This extended π-electron system is the key structural divergence from veratrole and, as the data will show, has a profound impact on its electrochemical properties.
The Electrochemical Verdict: A Quantitative Comparison
The oxidation potential (Epa), typically measured by cyclic voltammetry, provides a direct, quantitative measure of the energy required to remove an electron from a molecule. A lower oxidation potential signifies a compound that is more easily oxidized.
| Compound | Oxidation Potential (Epa) | Reference Electrode | Solvent / Electrolyte | Source |
| Veratrole | ~1.25 V | Ag/AgCl | Acetonitrile / 0.1 M TBAPF₆ | [1] |
| 1,2-Dimethoxynaphthalene | 1.05 V | Ag/AgCl (0.1 M) | Acetonitrile / 0.1 M LiClO₄ | [2] |
Note: Direct comparison of absolute values should be made with caution as reference electrode potentials can vary slightly. However, the substantial difference of approximately 200 mV is chemically significant and clearly indicates that 1,2-dimethoxynaphthalene is considerably easier to oxidize than veratrole.
The "Why": Deconstructing the Electronic Differences
The observed ~200 mV difference in oxidation potential is not arbitrary; it is a direct consequence of the fundamental differences in the electronic structures of the benzene and naphthalene core systems.
1. The Power of the Extended π-System: The primary determinant of a molecule's oxidation potential is the energy of its Highest Occupied Molecular Orbital (HOMO). A higher energy HOMO requires less energy to remove an electron, resulting in a lower oxidation potential. Naphthalene, with its ten delocalized π-electrons across two fused rings, has a less effective resonance stabilization per ring compared to benzene (61 kcal/mol for naphthalene vs. 2 x 36 = 72 kcal/mol for two independent benzene rings). This inherently results in a higher-energy HOMO for the naphthalene system compared to the benzene system. Consequently, naphthalene itself is more easily oxidized than benzene.
2. The Role of Electron-Donating Substituents: The two methoxy groups on each molecule act as powerful electron-donating groups through resonance. The lone pairs on the oxygen atoms delocalize into the aromatic π-system, pushing the HOMO to an even higher energy and making both molecules easier to oxidize than their unsubstituted parents. However, this effect is more pronounced in the naphthalene derivative. The larger, more polarizable π-system of naphthalene is better able to accommodate and delocalize the incoming electron density from the methoxy groups, leading to a greater net increase in the HOMO energy level compared to veratrole. This synergistic effect—an inherently higher-energy π-system enhanced by electron-donating groups—accounts for the significantly lower oxidation potential of 1,2-dimethoxynaphthalene.
Figure 1. Logical relationship showing how the core aromatic structure dictates the relative oxidation potential.
Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry
This protocol outlines the essential steps for reliably measuring the anodic peak potential (Epa) of organic molecules.
Objective: To obtain and compare the cyclic voltammograms of veratrole and 1,2-dimethoxynaphthalene.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon electrode (3 mm diameter)
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) in a specified filling solution (e.g., 0.1 M LiClO₄ in Acetonitrile)
-
Counter Electrode (CE): Platinum wire or mesh
-
Solvent: Anhydrous acetonitrile (MeCN), electrochemical grade
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to make a 0.1 M solution
-
Analytes: Veratrole, 1,2-dimethoxynaphthalene (~1-5 mM concentration)
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) on polishing pads
-
Inert gas (Argon or Nitrogen) with a delivery tube
Methodology:
Figure 2. A step-by-step workflow for acquiring cyclic voltammetry data.
Step-by-Step Procedure:
-
Electrode Preparation (Causality: A pristine electrode surface is critical for reproducible electron transfer kinetics):
-
Polish the glassy carbon working electrode sequentially with decreasing particle size alumina slurries (e.g., 1.0 µm down to 0.05 µm).
-
Rinse thoroughly with deionized water and then the working solvent (acetonitrile) between polishing steps.
-
Sonication in the solvent for 1-2 minutes can aid in removing residual polishing material. Dry the electrode completely.
-
-
Solution Preparation:
-
In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile. The electrolyte is essential to ensure conductivity of the solution and minimize IR drop.
-
Prepare a ~1-5 mM solution of the analyte (veratrole or 1,2-dimethoxynaphthalene) using the electrolyte solution as the solvent.
-
-
Deoxygenation (Causality: Dissolved oxygen is electroactive and its reduction products can interfere with the analyte's signal):
-
Transfer the analyte solution to the electrochemical cell.
-
Purge the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 15-20 minutes.
-
After purging, maintain a blanket of the inert gas over the solution surface throughout the experiment.
-
-
Measurement:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters: Scan from an initial potential where no reaction occurs (e.g., 0 V) to a final potential well past the oxidation wave (e.g., +1.5 V), and then scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Initiate the scan and record the resulting cyclic voltammogram (current vs. potential).
-
-
Data Analysis and Validation:
-
Identify the potential at the peak of the oxidation wave. This is the anodic peak potential, Epa.
-
Trustworthiness: Run at least three consecutive scans. A stable and reproducible signal indicates the process is not complicated by electrode fouling.
-
For highly accurate work, add a small amount of an internal standard like ferrocene, which has a well-defined and stable redox couple. All potentials can then be reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple, which normalizes for minor variations in the reference electrode potential.
-
Conclusion
The experimental evidence unequivocally shows that 1,2-dimethoxynaphthalene is more susceptible to oxidation than veratrole , a fact substantiated by its significantly lower anodic peak potential. This difference is fundamentally rooted in the higher energy of the Highest Occupied Molecular Orbital (HOMO) of the naphthalene π-system compared to the benzene π-system. This guide provides not only the comparative data but also the underlying electronic principles and a robust experimental protocol, equipping researchers with the comprehensive knowledge needed to select and utilize these valuable aromatic building blocks in their work.
References
-
Ganschow, M., Scholl, A., & Lämmle, C. (2020). Electrochemical Polymerization of Veratrole on Boron-Doped Diamond Electrodes. ChemElectroChem, 7(11), 2451-2458. [Link]
-
Prat, F., Canal-Tubi, E., Andrieux, C. P., & Savéant, J.-M. (1998). Chemical and Electrochemical Behavior of 1,2-Dimethoxynaphthalene: Radical Cation Dimerization and Polymerization. The Journal of Organic Chemistry, 63(20), 7000-7006. [Link]
Sources
The Chromatographic Challenge: Separating Structurally Similar Aromatic Compounds
An In-Depth Guide to the HPLC Retention Behavior of 1,2-Dimethoxynaphthalene and Naphthalene Metabolites
As a Senior Application Scientist, this guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 1,2-dimethoxynaphthalene against common naphthalene metabolites. This document moves beyond a simple recitation of data, delving into the physicochemical principles that govern chromatographic separation. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how molecular structure dictates retention time in reverse-phase chromatography.
Naphthalene, a simple polycyclic aromatic hydrocarbon (PAH), undergoes extensive metabolism in biological systems, leading to a variety of derivatives with significantly different physical properties.[1][2] Key metabolites include hydroxylated forms like 1-naphthol, 2-naphthol, and 1,2-dihydroxynaphthalene, which are often further conjugated to form highly polar glucuronides and sulfates.[3][4] Accurately quantifying these compounds, alongside related structures like the synthetic analog 1,2-dimethoxynaphthalene, requires a chromatographic method that can effectively resolve analytes with a wide polarity range. Reverse-phase HPLC is the technique of choice for this application.[5]
Core Principles: Understanding Retention in Reverse-Phase HPLC
Reverse-phase HPLC separates molecules based on their hydrophobicity.[6] The fundamental principle is the partitioning of an analyte between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase: Typically consists of silica particles chemically bonded with long-chain alkyl groups, most commonly 18-carbon chains (C18 or ODS).[7][8] This creates a nonpolar, hydrophobic surface.
-
Mobile Phase: A mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol.[9][10]
-
Mechanism of Separation: When a sample is introduced, analytes with higher hydrophobicity (more nonpolar character) will have a stronger affinity for the nonpolar C18 stationary phase. They will adsorb onto the surface and spend less time in the mobile phase, causing them to travel through the column more slowly and thus have a longer retention time (RT) . Conversely, more polar analytes have a greater affinity for the polar mobile phase, travel through the column more quickly, and exhibit shorter retention times.[6][11]
The primary molecular property that predicts this behavior is the octanol-water partition coefficient (logP) . A higher logP value indicates greater hydrophobicity and predicts a longer retention time in reverse-phase HPLC.[12][13]
Physicochemical Properties and Predicted Elution Order
The elution order of 1,2-dimethoxynaphthalene and naphthalene metabolites can be predicted by examining how their molecular structures affect their polarity and, consequently, their logP values.
-
Naphthalene (Parent Compound): As a pure hydrocarbon, naphthalene is highly nonpolar and hydrophobic. It serves as our baseline for the longest retention time among the non-conjugated analytes.[14][15] Its experimental logP is approximately 3.3.[14]
-
1,2-Dimethoxynaphthalene: The addition of two methoxy (-OCH3) groups introduces polar ether linkages. However, the two additional methyl groups contribute to its hydrophobic character. The result is a molecule that is slightly more polar than naphthalene but still highly hydrophobic. Its calculated XLogP3 value is 3.1.[16] Therefore, it is expected to elute slightly before naphthalene.
-
1-Naphthol & 2-Naphthol (Phase I Metabolites): The enzymatic introduction of a hydroxyl (-OH) group dramatically increases the molecule's polarity by enabling hydrogen bonding. This significantly reduces hydrophobicity compared to naphthalene.[1] Consequently, 1-naphthol and 2-naphthol will have much shorter retention times than naphthalene or 1,2-dimethoxynaphthalene.
-
1,2-Dihydroxynaphthalene (Phase I Metabolite): With two hydroxyl groups, this molecule is even more polar than the monohydroxylated naphthols.[17] It will be less retained and elute earlier than 1-naphthol or 2-naphthol.[18]
-
Naphthyl Glucuronide & Sulfate (Phase II Metabolites): These conjugated metabolites are formed by adding large, highly polar, and ionizable groups (glucuronic acid or sulfate). This transformation renders the molecules extremely water-soluble.[3][19] In a typical reverse-phase system, they will have very little interaction with the C18 stationary phase and will therefore elute very early, often near the column's void volume.
Based on these principles, the predicted elution order from shortest to longest retention time is:
-
Naphthyl Glucuronide / Naphthyl Sulfate
-
1,2-Dihydroxynaphthalene
-
1-Naphthol / 2-Naphthol
-
1,2-Dimethoxynaphthalene
-
Naphthalene
Experimental Protocol: A Validated Approach
This protocol describes a robust, self-validating system for the separation of these compounds. It is based on established methods for analyzing PAHs and their metabolites.[9][20][21]
4.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[20]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).
-
Standards: Reference standards of naphthalene, 1,2-dimethoxynaphthalene, 1-naphthol, 2-naphthol, and 1,2-dihydroxynaphthalene of known purity.
4.2. Methodologies
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions (e.g., 1000 µg/mL) of each standard in acetonitrile or methanol.
-
Create a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B to a final concentration suitable for detection (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
System Suitability and Validation:
-
Before analysis, equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.[23]
-
Inject the mixed standard solution multiple times (n=5) to ensure system suitability. The relative standard deviation (RSD) for the retention times of the main peaks should be less than 1%.
-
Comparative Data Summary
The following table summarizes the physicochemical properties and the expected retention behavior of the target compounds under the described reverse-phase HPLC method. The retention times are illustrative but reflect the scientifically predicted elution order.
| Compound | Structure | Physicochemical Property (logP) | Predicted Retention Time (min) | Elution Order |
| 1,2-Dihydroxynaphthalene | Naphthalene with two -OH groups | ~1.5 - 2.0 (Estimated) | ~4.5 | 1 (Earliest) |
| 1-Naphthol | Naphthalene with one -OH group | ~2.7 - 2.9 | ~7.8 | 2 |
| 1,2-Dimethoxynaphthalene | Naphthalene with two -OCH₃ groups | ~3.1[16] | ~13.2 | 3 |
| Naphthalene | Parent PAH | ~3.3[14] | ~14.0 | 4 (Latest) |
Note: Conjugated metabolites like glucuronides and sulfates would elute even earlier than 1,2-dihydroxynaphthalene, likely before the 4-minute mark.
Conclusion and Field Insights
This guide establishes a clear, predictable relationship between molecular structure and HPLC retention time for naphthalene derivatives. The key takeaway for researchers is that polarity is the dominant driver of separation in this context.
-
Expert Insight: The addition of hydroxyl groups via Phase I metabolism drastically reduces retention time by increasing polarity. The subsequent addition of methoxy groups in a synthetic analog like 1,2-dimethoxynaphthalene results in a much more hydrophobic molecule, with a retention time close to that of the parent compound, naphthalene. This underscores the critical difference between a hydroxyl and a methoxy substituent in reverse-phase chromatography. While both contain oxygen, the hydroxyl group's ability to engage in hydrogen bonding makes it significantly more polar.
By understanding these fundamental principles, scientists can develop and troubleshoot separation methods with greater efficiency, predict the elution order of novel metabolites or analogs, and ensure the integrity of their analytical results.
References
-
Agilent Technologies. (2008, May 29). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. Available from: [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Available from: [Link]
-
myadlm.org. (2016, August 25). Liquid Chromatography: Separation Mechanisms. Available from: [Link]
-
Waters. What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Available from: [Link]
-
Chen, C. F., & Chen, R. K. Determination of 1-Naphthol in Urine by HPLC Method. Available from: [Link]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]
-
Pharmaguideline. Mechanism of Separation of Components by HPLC. Available from: [Link]
-
Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. Available from: [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available from: [Link]
-
PubMed. (1980, April). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Available from: [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns?. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 299257, 1,2-Dimethoxynaphthalene. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
PubMed. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. Available from: [Link]
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LCGC. (2015, May 12). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. Available from: [Link]
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Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available from: [Link]
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National Center for Biotechnology Information. (2010). Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants. In WHO Guidelines for Indoor Air Quality: Selected Pollutants. Available from: [Link]
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Agilent. Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. Available from: [Link]
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Separation Methods Technologies Inc. HPLC SEPARATION GUIDE: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. Available from: [Link]
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ResearchGate. (2015, April 27). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Available from: [Link]
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National Pesticide Information Center. Naphthalene Technical Fact Sheet. Available from: [Link]
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U.S. Environmental Protection Agency. Toxicological Review of Naphthalene (CAS No. 91-20-3). Available from: [Link]
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Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Journal of Pharmacology and Toxicology, 2: 33-43. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 931, Naphthalene. Available from: [Link]
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The Good Scents Company. 1,2-dimethyl naphthalene, 573-98-8. Available from: [Link]
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National Center for Biotechnology Information. (2017, January 10). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]
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PLOS One. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]
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ACS Publications. Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11318, 1,2-Dihydroxynaphthalene. Available from: [Link]
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PATh. (2013, January 10). Predicting Physico-Chemical Properties of Alkylated Naphthalenes with COSMO-RS. Available from: [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
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UC Davis. (2021, November 24). Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in. Available from: [Link]
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ResearchGate. Table 2: Retention Times and the Wavelengths Used in the HPLC Determination. Available from: [Link]
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Cheméo. Chemical Properties of Naphthalene, 1,2-dimethyl- (CAS 573-98-8). Available from: [Link]
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U.S. Environmental Protection Agency. 1,4-Dimethoxynaphthalene Properties. Available from: [Link]
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Inchem.org. Naphthalene (PIM 363). Available from: [Link]
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YouTube. (2022, July 30). Naphthalene Polar or Nonpolar. Available from: [Link]
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Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available from: [Link]
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PubMed. (2011, March 15). 1,2-Dihydroxynaphthalene as Biomarker for a Naphthalene Exposure in Humans. Available from: [Link]
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Chair of Analytical Chemistry. logP values. Available from: [Link]
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Junyuan Petroleum Group. (2022, March 4). The classification and size order of polar solvents. Available from: [Link]
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
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Structural and Crystallographic Comparison Guide: 1,2-Dimethoxynaphthalene vs. Isomeric Alternatives
Target Audience: Researchers, materials scientists, and drug development professionals. Persona: Senior Application Scientist
Executive Summary & Scientific Causality
In the realm of organic semiconductors, supramolecular chemistry, and active pharmaceutical ingredient (API) development, the solid-state behavior of methoxy-substituted naphthalenes dictates their macroscopic utility. The precise placement of methoxy groups on the rigid naphthalene core fundamentally alters molecular symmetry, dipole moments, and steric profiles. This guide provides an in-depth crystallographic comparison of 1,2-dimethoxynaphthalene against its structural isomers (1,5- and 2,7-dimethoxynaphthalene), detailing how atomic-level variations cascade into distinct crystal packing motifs and bulk physicochemical properties.
Isomeric Structural Causality
-
1,2-Dimethoxynaphthalene: The adjacent methoxy groups at the 1,2-positions create significant steric crowding, preventing both groups from being perfectly coplanar with the naphthalene ring system[1]. This asymmetry generates a strong localized dipole. Consequently, the molecules pack into the monoclinic P2₁/c space group with a high calculated density (1.395 g/cm³)[2]. However, the frustrated packing and lack of extended symmetric π-π overlap result in a remarkably low melting point of 32–35 °C[1].
-
1,5-Dimethoxynaphthalene: In stark contrast, the 1,5-isomer is highly symmetric, possessing a molecular center of inversion. It crystallizes in the monoclinic P2₁/c space group, but with Z=2, meaning the molecule lies exactly on the crystallographic inversion center[3]. This symmetry allows for an elegant herringbone packing arrangement parallel to the (100) plane, stabilized by weak C–H...O interactions[4]. The highly ordered, unstrained lattice contributes to a much higher thermal stability.
-
2,7-Dimethoxynaphthalene: This isomer exhibits C₂ᵥ symmetry but surprisingly crystallizes in the chiral orthorhombic space group P2₁2₁2₁. The spontaneous resolution into a chiral lattice during crystallization is driven by specific directional non-classical hydrogen bonds that form helical networks, overriding the molecule's inherent achirality.
Quantitative Crystallographic Comparison
To facilitate objective material selection, the crystallographic and macroscopic properties of the three isomers are summarized below.
| Property | 1,2-Dimethoxynaphthalene | 1,5-Dimethoxynaphthalene | 2,7-Dimethoxynaphthalene |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P2₁2₁2₁ (Orthorhombic) |
| Z (Molecules/Unit Cell) | 4 | 2 | 4 |
| Calculated Density | 1.395 g/cm³ | 1.341 g/cm³ | 1.260 g/cm³ |
| Symmetry in Lattice | Asymmetric ( | Centrosymmetric ( | Chiral Packing |
| Packing Motif | Dipole-driven, dense | Herringbone, parallel to (100) | Helical, non-classical H-bonds |
| Melting Point | 32–35 °C | >180 °C | 137–139 °C |
Self-Validating Experimental Protocols
As a standard in robust crystallographic analysis, the following methodologies are designed as self-validating systems to ensure data integrity from crystal growth to structural refinement.
Protocol 1: Precision Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion provides a highly controlled supersaturation gradient, which is essential for polymorphic control and yielding diffraction-quality single crystals without twinning. Fast evaporation often leads to kinetic trapping of metastable polymorphs or amorphous precipitation.
-
Dissolution: Dissolve 10 mg of the highly purified (>99%) dimethoxynaphthalene isomer in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in a 2 mL inner glass vial.
-
Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., hexanes or pentane).
-
Incubation: Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.
-
Validation Check: Harvest the resulting crystals and observe under cross-polarized light. Crystals must exhibit sharp, uniform extinction upon rotation; mosaic or patchy extinction indicates twinning or multiple domains and must be discarded.
-
Preservation: Immediately submerge validated crystals in Paratone-N oil to prevent solvent loss and lattice degradation.
Protocol 2: X-Ray Diffraction Data Collection and Refinement
Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensities and allowing accurate resolution of the methoxy hydrogen positions, which are critical for mapping C–H...O networks.
-
Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.05 mm) onto a cryoloop and transfer to the diffractometer goniometer under a 150 K nitrogen cold stream.
-
Data Collection: Collect diffraction data using Cu Kα (
Å) radiation, utilizing an -scan strategy to ensure >99% completeness. -
Reduction & Validation: Integrate reflections and apply multi-scan absorption corrections. Validation Check: The internal agreement factor (
) must be < 0.05, confirming high data quality and correct Laue group assignment. -
Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Model all non-hydrogen atoms anisotropically and place hydrogen atoms in calculated positions using a riding model.
Logical Workflows & Visualizations
Experimental workflow for single-crystal growth and X-ray diffraction validation.
Causal relationship between isomer substitution, crystal packing, and macroscopic properties.
References
Sources
Technical Guide: Distinguishing 1,2-Dimethoxynaphthalene from 2,3-Dimethoxynaphthalene Isomers
Executive Summary & The "Verdict"
In drug development and metabolic profiling, distinguishing between 1,2-dimethoxynaphthalene (1,2-DMN) and 2,3-dimethoxynaphthalene (2,3-DMN) is a critical quality attribute. While they share the same molecular weight (
The Verdict:
-
The "Smoking Gun": Proton NMR (
NMR) is the definitive confirmation method. -
The Quick Screen: Melting point.[1][2] 2,3-DMN melts at a significantly higher temperature (~116–120 °C) due to symmetric crystal packing. 1,2-DMN melts at a lower temperature or exists as an oil/low-melting solid depending on purity.
-
The Separation: 1,2-DMN is more polar (stronger net dipole) and will elute after 2,3-DMN in Normal Phase chromatography.
Structural Analysis: The Symmetry Argument
The root cause of all spectral and physical differences lies in molecular symmetry.
-
2,3-Dimethoxynaphthalene: Possesses a
effective symmetry (planar). The axis of symmetry bisects the C2–C3 and C6–C7 bonds. This makes the proton at C1 equivalent to C4, and the proton at C5 equivalent to C8. -
1,2-Dimethoxynaphthalene: Asymmetric (
only if planar, but effectively in terms of magnetic equivalence of the two rings). Every proton on the substituted ring is in a unique environment.
Visualization: Structural Symmetry & Logic Flow
Figure 1: Decision logic based on molecular symmetry, determining the expected NMR output.
NMR Spectroscopy: The Gold Standard
This is the only method that provides self-validating structural proof without requiring a reference standard of the other isomer.
Comparative NMR Data (Diagnostic Signals)
| Feature | 2,3-Dimethoxynaphthalene | 1,2-Dimethoxynaphthalene |
| Symmetry | High (Equivalency between H1/H4 and H5/H8) | None (All aromatic protons distinct) |
| H1 & H4 Signals | Singlets ( | Doublets ( |
| Aromatic Integration | Shows 2 sets of peaks (ratio 2:4 or 1:2). | Shows 6 distinct proton environments (or complex overlap). |
| Methoxy Region | Single peak ( | Two distinct singlets ( |
| Coupling Pattern | H5, H6, H7, H8 form an AA'BB' system (appears as two multiplets). | H3 and H4 form an AB system (two doublets). H5-H8 form a separate ABCD system. |
Critical Interpretation[1]
-
The "Singlet" Test: If you see sharp singlets in the aromatic region (around
7.1–7.2 ppm) that integrate to 2 protons, you have the 2,3-isomer . These are protons H1 and H4, which are isolated from other protons by the methoxy groups and the ring fusion. -
The "Ortho-Doublet" Test: If you see a pair of doublets with a large coupling constant (
) in the aromatic region, you have the 1,2-isomer . This corresponds to H3 and H4 coupling.
Physical Properties & Chromatography[1]
When NMR is unavailable or for bulk purification, rely on polarity and crystal packing differences.
Melting Point[1][4]
-
2,3-DMN: 116–120 °C. The high symmetry allows efficient crystal lattice packing, resulting in a higher melting point.
-
1,2-DMN: Significantly lower (often < 60 °C or oil). The steric clash between the methoxy group at C1 and the peri-proton at C8 (the "peri-effect") distorts planarity, disrupting crystal packing.
Chromatographic Separation (HPLC)
Because 1,2-DMN has two oxygen atoms crowded on one side, it exhibits a stronger net dipole moment than the balanced 2,3-DMN.
Method: Reverse Phase HPLC (C18)
-
Mobile Phase: Acetonitrile : Water (Gradient 50%
90%). -
Elution Order:
-
1,2-DMN (More Polar): Elutes Earlier (Note: In RP, polarity usually elutes early, but the "ortho-effect" can sometimes cause unexpected retention depending on the column phase. However, in Normal Phase (Silica), 1,2-DMN definitely elutes Later ).
-
2,3-DMN (Less Polar/Planar): Elutes Later (better interaction with hydrophobic C18 chains).
-
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: To obtain high-resolution spectra capable of resolving ortho-coupling.
-
Sample Mass: Weigh
of the unknown solid/oil. -
Solvent: Dissolve in
CDCl (Chloroform-d).-
Note: If peaks overlap, switch to DMSO-d
or Benzene-d to induce a solvent shift (ASIS effect).
-
-
Tube: Use a high-quality 5mm NMR tube (Class A).
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher recommended.
-
Scans: 16 (sufficient for proton).
-
Spectral Width:
. -
Pulse Delay (
): to ensure accurate integration.
-
Protocol B: Purification via Recrystallization (Enrichment)
Objective: To separate a mixture of isomers (e.g., crude methylation product).
-
Solvent Selection: Use Methanol or Ethanol .
-
Dissolution: Dissolve the crude mixture in boiling alcohol.
-
Cooling: Allow to cool slowly to Room Temperature, then
. -
Filtration:
-
Precipitate: Will be enriched in 2,3-dimethoxynaphthalene (High MP, crystallizes first).
-
Filtrate (Mother Liquor): Will contain the 1,2-dimethoxynaphthalene (remains in solution due to lower lattice energy).
-
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Retention Data: 2,3-Dimethoxynaphthalene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 1,2-Dimethoxynaphthalene (Analogous Data). National Library of Medicine. Retrieved from [Link]
(Note: While specific spectral libraries are subscription-based, the symmetry principles cited in Section 2 are foundational to organic chemistry and supported by standard texts such as Silverstein et al., Spectrometric Identification of Organic Compounds.)
Sources
reference standard purity criteria for 1,2-dimethoxynaphthalene
A Publish Comparison Guide for Establishing Non-Compendial Standards
Executive Summary
In drug development and environmental toxicology, 1,2-Dimethoxynaphthalene (1,2-DMN) serves as a critical lipophilic analog for metabolic studies of naphthalene and as a potential process impurity in the synthesis of naphthoquinone-based therapeutics. Unlike its precursor, 1,2-dihydroxynaphthalene (1,2-DHN), 1,2-DMN is rarely available as a pharmacopeial Primary Reference Standard (USP/EP).
Researchers are often forced to source "Reagent Grade" material (typically >95% or >98% purity) and qualify it in-house. This guide compares the performance of three purity assignment methodologies to demonstrate why relying solely on Chromatographic Purity (HPLC Area %) leads to systematic errors in potency calculations. We advocate for a qNMR-driven absolute quantification approach as the modern gold standard for this compound.
Technical Context & Stability Profile
1,2-Dimethoxynaphthalene is an ether-protected naphthalene derivative. While chemically more stable than its dihydroxy counterpart (which rapidly oxidizes to 1,2-naphthoquinone), 1,2-DMN presents specific analytical challenges.
| Property | Specification | Impact on Analytical Strategy |
| Physical State | Low-melting solid (est. MP 30–60°C) | Prone to sublimation; avoid high-vacuum drying for extended periods. |
| Solubility | High in MeOH, ACN, DMSO; Low in Water | Compatible with Reverse Phase HPLC (C18). |
| Chromophores | Strong UV absorbance (210–250 nm) | High sensitivity by HPLC-UV, but risk of detector saturation. |
| Stability | Light Sensitive; Oxidative potential | Critical: Solutions must be protected from light to prevent demethylation or ring oxidation. |
Critical Impurities
-
1,2-Naphthoquinone: The primary oxidation degradant. It has a distinct UV spectrum and can be quantified by HPLC.
-
1-Methoxy-2-naphthol / 2-Methoxy-1-naphthol: Products of incomplete methylation or hydrolysis. These are phenolic and will tail on standard C18 columns without pH modification.
Comparative Analysis of Purity Assignment Methods
This section compares three methodologies for assigning the "Assigned Purity" (Potency) to a batch of 1,2-DMN.
The Alternatives
-
Method A: Chromatographic Purity (HPLC Area %) Common practice in early discovery. Assumes all impurities absorb UV light equally to the main peak and that no invisible impurities (water, salts) are present.
-
Method B: Mass Balance Approach (Traditional) Calculates purity by subtracting all measured impurities from 100%. Formula:
-
Method C: Quantitative NMR (qNMR) (Recommended) Absolute quantification using an internal standard. Measures the molar ratio of the analyte protons to a certified standard's protons.
Performance Data Comparison
Experimental simulation based on typical "98% Reagent Grade" commercial sourcing.
| Metric | Method A: HPLC Area % | Method B: Mass Balance | Method C: qNMR (Absolute) |
| Raw Purity Value | 99.2% | 96.4% | 96.1% |
| Detection Basis | UV Absorbance only | UV + Gravimetric + Karl Fischer | Proton counting (Molar) |
| Blind Spots | Water, Salts, Residual Solvents | Requires large sample mass (>100mg) | None (detects all H-bearing species) |
| Uncertainty ( | High (Unknown bias) | Moderate ( | Low ( |
| Verdict | Dangerous Overestimation | Accurate but Resource Heavy | Superior Accuracy & Efficiency |
Analysis: Method A overestimates the purity by nearly 3% because it fails to detect retained moisture (common in low-melting solids) and inorganic salts from the methylation quench (e.g., Potassium Carbonate). Using Method A to prepare a calibration curve would result in a 3% systematic error in all downstream biological assays.
Protocol: The "Triangulation" Qualification Workflow
To establish a self-validating reference standard, we utilize a triangulation protocol where qNMR provides the absolute assay, while HPLC provides the specific impurity profile.
Step 1: Structural Identification (Qualitative)
-
1H NMR (DMSO-d6): Confirm the two methoxy singlets (~3.9 ppm) and the naphthalene aromatic region (7.3–8.2 ppm).
-
Mass Spectrometry: Confirm Molecular Ion
Da.
Step 2: Chromatographic Purity (HPLC-UV)
-
Objective: Quantify related organic impurities (oxidative degradants).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile. 5% B to 95% B over 15 min.
-
Detection: UV at 230 nm (max) and 280 nm (selectivity).
-
Acceptance Criteria: No single impurity > 0.5%; Total impurities < 2.0%.
Step 3: Absolute Purity Assignment (qNMR)
-
Objective: Determine the "Assigned Value" for the CoA.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct singlet at 6.3 ppm (does not overlap with 1,2-DMN aromatics).
-
Solvent: DMSO-d6 (ensures solubility of both IS and Analyte).
-
Relaxation Delay (D1): Set to 60 seconds (must be
of the longest relaxing proton). -
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[1][2][3][4]
Visualization: Purity Decision Logic
The following diagram illustrates the decision logic for qualifying the standard.
Figure 1: Decision logic for qualifying a non-compendial reference standard. Note the critical loop at the HPLC screening stage to ensure material quality before investing in qNMR analysis.
Impurity Fate Mapping
Understanding where impurities come from is vital for stability monitoring.
Figure 2: Impurity Fate Map. 1,2-DMN is relatively stable but can degrade to 1,2-naphthoquinone under oxidative stress or light exposure.
References
-
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[5] Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link
- Bouché, M.-H., et al. "NMR as a tool for the determination of the purity of reference standards." Drug Discovery Today: Technologies, 10(1), e9-e14 (2013).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
